Product packaging for Diamidafos(Cat. No.:CAS No. 1754-58-1)

Diamidafos

Cat. No.: B158128
CAS No.: 1754-58-1
M. Wt: 200.17 g/mol
InChI Key: ZKIBFASDNPOJFP-UHFFFAOYSA-N
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Description

Diamidafos is a phosphorodiamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N2O2P B158128 Diamidafos CAS No. 1754-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[methylamino(phenoxy)phosphoryl]methanamine
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InChI

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11)
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InChI Key

ZKIBFASDNPOJFP-UHFFFAOYSA-N
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Canonical SMILES

CNP(=O)(NC)OC1=CC=CC=C1
Source PubChem
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Molecular Formula

C8H13N2O2P
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DSSTOX Substance ID

DTXSID6041846
Record name Phenyl-N,N'-dimethyl-phosphorodiamidate
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Molecular Weight

200.17 g/mol
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Physical Description

Colorless or white odorless solid; [HSDB]
Record name Nellite
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Solubility

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE, INSOL IN NON-POLAR SOLVENTS, Water solubility ca. 30 g/L, Water solubility = 50,000 mg/L
Record name NELLITE
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Vapor Pressure

0.000362 [mmHg], VERY LOW
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Record name NELLITE
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Color/Form

WHITE CRYSTALLINE SOLID, Colorless solid

CAS No.

1754-58-1
Record name Diamidafos
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Record name Phenyl-N,N'-dimethyl-phosphorodiamidate
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Record name DIAMIDAFOS
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Melting Point

101-103 °C
Record name NELLITE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diamidafos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidafos, scientifically known as phenyl N,N'-dimethylphosphorodiamidate, is an organophosphorus compound with noted applications as a nematicide and insecticide. This technical guide provides a comprehensive overview of its synthesis and characterization, designed for professionals in research and drug development. This document outlines a plausible synthetic pathway, detailed characterization methodologies, and an exploration of its primary mechanism of action as an acetylcholinesterase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction

This compound is an organophosphorus compound recognized for its efficacy against various agricultural pests. Its chemical structure, featuring a phosphorodiamidate core, is central to its biological activity. Understanding the synthesis and detailed characterization of this molecule is crucial for its application, development of new analogs, and assessment of its biological and environmental impact. This guide serves as a technical resource, consolidating available information and presenting it in a structured and accessible format for the scientific community.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

Step 1: Synthesis of N,N'-Dimethylphosphorodiamidic Chloride

The initial step involves the reaction of phosphorus oxychloride with an excess of methylamine. This reaction substitutes two of the chlorine atoms on phosphorus oxychloride with methylamino groups, yielding the intermediate N,N'-dimethylphosphorodiamidic chloride.

Step 2: Synthesis of this compound

The second step is the reaction of the N,N'-dimethylphosphorodiamidic chloride intermediate with phenol in the presence of a base, such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and yielding the final product, this compound.

Experimental Workflow for Proposed Synthesis

G cluster_0 Step 1: Synthesis of N,N'-Dimethylphosphorodiamidic Chloride cluster_1 Step 2: Synthesis of this compound Phosphorus Oxychloride Phosphorus Oxychloride Reaction Vessel 1 Reaction Vessel 1 Phosphorus Oxychloride->Reaction Vessel 1 Methylamine (excess) Methylamine (excess) Methylamine (excess)->Reaction Vessel 1 Intermediate Product N,N'-Dimethylphosphorodiamidic Chloride Reaction Vessel 1->Intermediate Product Reaction & Purification Reaction Vessel 2 Reaction Vessel 2 Intermediate Product->Reaction Vessel 2 Phenol Phenol Phenol->Reaction Vessel 2 Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Vessel 2 Final Product This compound Reaction Vessel 2->Final Product Reaction, Work-up & Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of N,N'-Dimethylphosphorodiamidic Chloride

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with phosphorus oxychloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath.

  • Addition of Amine: A solution of methylamine in the same anhydrous solvent is added dropwise to the stirred solution of phosphorus oxychloride. The reaction is highly exothermic and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: The resulting mixture is filtered to remove the methylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude N,N'-dimethylphosphorodiamidic chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from N,N'-Dimethylphosphorodiamidic Chloride and Phenol

  • Reaction Setup: A solution of phenol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosphorodiamidic Chloride: A solution of N,N'-dimethylphosphorodiamidic chloride in the same anhydrous solvent is added dropwise to the phenol solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic and Chromatographic Data

While specific experimental data for this compound is not available in the public domain, the following table summarizes the expected analytical data based on the principles of spectroscopy and chromatography for organophosphorus compounds.

Parameter Expected Value/Observation
Molecular Formula C₈H₁₃N₂O₂P
Molecular Weight 200.17 g/mol
Appearance White to off-white solid
Melting Point Approximately 101-104 °C
¹H NMR Signals corresponding to aromatic protons of the phenyl group, N-H protons, and N-methyl protons.
¹³C NMR Signals for the carbons of the phenyl ring and the N-methyl groups.
³¹P NMR A characteristic chemical shift for phosphorodiamidates.
Mass Spectrometry (EI) A molecular ion peak (M⁺) and characteristic fragmentation patterns.
Purity (by HPLC) >95%
Detailed Characterization Methodologies

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

Protocol 4: Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is commonly used to generate a molecular ion and fragment ions.

  • Analysis: The mass-to-charge ratios (m/z) of the ions are measured, providing the molecular weight and information about the fragmentation pattern, which helps in structural confirmation.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, is prepared and degassed.

  • Column: A C18 reverse-phase column is commonly used for the analysis of organophosphorus compounds.

  • Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are used to determine the purity of the compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphorus pesticides, is known to exert its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates cholinergic receptors (both muscarinic and nicotinic), leading to a state of cholinergic crisis characterized by a range of symptoms, ultimately resulting in paralysis and death of the target organism.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound Acetylcholine (ACh) Release Acetylcholine (ACh) Release ACh Receptors ACh Receptors Acetylcholine (ACh) Release->ACh Receptors Binds to Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh) Release->Acetylcholinesterase (AChE) Hydrolyzed by ACh Accumulation ACh Accumulation Acetylcholine (ACh) Release->ACh Accumulation Nerve Impulse Propagation Nerve Impulse Propagation ACh Receptors->Nerve Impulse Propagation Continuous Stimulation Continuous Stimulation ACh Receptors->Continuous Stimulation Choline & Acetate Choline & Acetate Acetylcholinesterase (AChE)->Choline & Acetate Produces Inhibited AChE Inhibited AChE Nerve Impulse Termination Nerve Impulse Termination Choline & Acetate->Nerve Impulse Termination This compound This compound This compound->Acetylcholinesterase (AChE) ACh Accumulation->ACh Receptors Continuously binds to Cholinergic Crisis Cholinergic Crisis Continuous Stimulation->Cholinergic Crisis

Caption: Acetylcholinesterase inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a specific, detailed synthesis protocol is not publicly available, a plausible and chemically sound method has been proposed. The characterization methodologies outlined, along with the predicted analytical data, provide a solid foundation for researchers to synthesize and verify this compound. Furthermore, the elucidation of its mechanism of action as an acetylcholinesterase inhibitor offers critical insight into its biological activity. This document is intended to be a valuable resource for scientists and professionals in the fields of chemistry, toxicology, and drug development, facilitating further research and application of this compound and related compounds.

References

The Biological Activity of Diamidafos: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Diamidafos and other organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft.[1] This buildup results in the continuous stimulation of cholinergic receptors, leading to a state of hyper-excitation of the nervous system. In nematodes, this manifests as paralysis and ultimately, death, which is the basis for the nematicidal activity of this compound. The phosphorus-enzyme bond formed is exceptionally stable, rendering the enzyme permanently inactive.[2][4]

Quantitative Biological Activity Data

Despite extensive searches, specific quantitative data on the biological activity of this compound, such as the half-maximal inhibitory concentration (IC50) for acetylcholinesterase inhibition or the lethal concentration (LC50) for its nematicidal effect on specific nematode species, are not available in publicly accessible scientific literature. The following tables are presented as illustrative examples of how such data would be structured for comparative analysis.

Table 1: Illustrative Acetylcholinesterase Inhibition Data for this compound

Compound Target Enzyme IC50 (µM) Assay Conditions Source
This compound Acetylcholinesterase (e.g., from Electrophorus electricus) Data not available e.g., 25°C, pH 8.0 -

| Reference Inhibitor (e.g., Parathion) | Acetylcholinesterase (e.g., from Electrophorus electricus) | Value | Conditions | Citation |

Table 2: Illustrative Nematicidal Activity Data for this compound

Compound Target Organism LC50 (mg/L) Exposure Time (h) Assay Conditions Source
This compound Meloidogyne incognita (Root-knot nematode) Data not available 72 in vitro contact assay -

| Reference Nematicide (e.g., Fenamiphos) | Meloidogyne incognita (Root-knot nematode) | Value | 72 | in vitro contact assay | Citation |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of the biological activity of compounds like this compound. The following sections outline generalized methodologies for assessing acetylcholinesterase inhibition and nematicidal activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and inhibition.[5][6][7][8]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound (this compound) and a reference inhibitor.

  • Assay Reaction:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Nematicidal Assay against Meloidogyne incognita

This assay evaluates the direct lethal effect of a compound on a target nematode species.

Principle: Second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita, are exposed to various concentrations of the test compound in a multi-well plate. The mortality of the nematodes is assessed after a specific incubation period.

Materials:

  • Culture of Meloidogyne incognita J2s

  • Test compound (this compound)

  • Solvent for the test compound (e.g., acetone or DMSO, with appropriate controls)

  • Sterile water

  • 24-well or 96-well plates

  • Inverted microscope

Procedure:

  • Nematode Preparation:

    • Hatch M. incognita eggs to obtain fresh J2s.

    • Collect and suspend the J2s in sterile water to a known density (e.g., 100 J2s per 100 µL).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in sterile water. Include a solvent control and a negative control (sterile water only).

    • In each well of the plate, add a specific volume of the test compound solution.

    • Add the nematode suspension to each well.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, corrected for any mortality in the control groups using Abbott's formula.

    • Determine the LC50 value (the concentration that causes 50% mortality) by plotting the percentage of mortality against the logarithm of the compound concentration and using probit analysis.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are a direct consequence of its interaction with key molecular targets. The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway affected by organophosphorus compounds and a typical experimental workflow for their evaluation.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Nerve_impulse Nerve Impulse Transmission ACh_receptor->Nerve_impulse Choline_uptake Choline Reuptake AChE->Choline_uptake Inhibition Inhibition This compound This compound (Organophosphate) This compound->AChE Experimental_Workflow cluster_workflow Bioactivity Evaluation Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro ache_assay Acetylcholinesterase Inhibition Assay in_vitro->ache_assay nematicide_assay Nematicidal Bioassay in_vitro->nematicide_assay data_analysis Data Analysis (IC50 / LC50 Determination) ache_assay->data_analysis nematicide_assay->data_analysis in_vivo In Vivo / Greenhouse Studies (Optional) data_analysis->in_vivo results Results & Interpretation data_analysis->results in_vivo->results MAPK_Signaling_Pathway cluster_mapk MAPK Signaling Pathway Activation by Organophosphates OP Organophosphate (e.g., this compound) AChE_inhibition AChE Inhibition OP->AChE_inhibition ACh_accumulation Acetylcholine Accumulation AChE_inhibition->ACh_accumulation Receptor_activation Cholinergic Receptor Overstimulation ACh_accumulation->Receptor_activation Calcium_influx Increased Intracellular Ca2+ Receptor_activation->Calcium_influx MAPKKK MAPKKK (e.g., Raf) Calcium_influx->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_factors Gene_expression Gene Expression Changes (Apoptosis, Stress Response) Transcription_factors->Gene_expression

References

In-Depth Toxicological Profile: Diamidafos (CAS Number 1754-58-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Diamidafos (CAS No. 1754-58-1), an organophosphate pesticide also known by its synonyms Nellite and Dowco 169. This compound is recognized as an obsolete nematicide and insecticide. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes the limited publicly available data on its acute toxicity, genotoxicity, and carcinogenicity, alongside detailed experimental protocols for key toxicological assays relevant to this class of compounds. The information presented is intended to support research, safety assessment, and the development of related compounds.

Chemical Identity and Properties

PropertyValue
CAS Number 1754-58-1
IUPAC Name N-[methylamino(phenoxy)phosphoryl]methanamine
Synonyms This compound, Nellite, Dowco 169, Phenyl N,N'-dimethylphosphorodiamidate
Molecular Formula C₈H₁₃N₂O₂P
Molecular Weight 200.17 g/mol
Chemical Structure O=P(OC1=CC=CC=C1)(NC)NC

Toxicological Data Summary

The available quantitative toxicological data for this compound is sparse due to its status as an obsolete pesticide. The following tables summarize the known information.

Table 1: Acute Toxicity Data for this compound
TestSpeciesRouteValueClassification
LD₅₀MammalsOralNo specific value foundModerately Toxic
LD₅₀Birds-No specific value foundHighly Toxic

Further research is required to obtain specific LD₅₀ values.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Initiates This compound This compound This compound->AChE Inhibits Continuous Nerve Impulse\n(Toxicity) Continuous Nerve Impulse (Toxicity) Inhibited_AChE->Continuous Nerve Impulse\n(Toxicity)

Figure 1: Acetylcholinesterase Inhibition by this compound.

This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

Genotoxicity and Carcinogenicity

There is a significant lack of publicly available data regarding the genotoxicity and carcinogenicity of this compound. Standard assays such as the Ames test and chromosome aberration tests would be required to assess its mutagenic and clastogenic potential. Similarly, long-term rodent bioassays are necessary to determine its carcinogenic properties.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological profiles. The following sections outline standardized procedures for key assays relevant to organophosphate compounds like this compound.

Acute Oral Toxicity (LD₅₀) Test (Up-and-Down Procedure - UDP)

This method is a variation of the classical LD₅₀ test that uses fewer animals.

Acute_Oral_Toxicity_Workflow start Start: Select Initial Dose dose_animal Administer Dose to a Single Animal (Rat) start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Yes died Animal Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose continue_testing Continue with a Sequence of Animals increase_dose->continue_testing decrease_dose->continue_testing continue_testing->dose_animal calculate_ld50 Calculate LD50 using Maximum Likelihood Method continue_testing->calculate_ld50 end End calculate_ld50->end

Figure 2: Workflow for Acute Oral Toxicity (UDP) Test.

Protocol:

  • Animal Model: Healthy, young adult rats of a single sex are typically used.

  • Dosing: A single animal is dosed with the test substance at a level estimated to be just below the LD₅₀.

  • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Testing Sequence: This sequential dosing continues for a series of animals.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Chromosome Aberration Test

This assay assesses the potential of a substance to induce structural damage to chromosomes.

Chromosome_Aberration_Assay start Start: Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) treatment Treat Cells with this compound (+/- S9 Metabolic Activation) start->treatment incubation Incubate for an Appropriate Period treatment->incubation harvest Harvest Cells and Arrest in Metaphase incubation->harvest prepare_slides Prepare Chromosome Spreads on Slides harvest->prepare_slides stain Stain Chromosomes prepare_slides->stain microscopy Microscopic Analysis of Chromosome Aberrations stain->microscopy data_analysis Score Aberrations and Analyze Data microscopy->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Chromosome Aberration Test.

Protocol:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

  • Treatment: The cell cultures are treated with at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

  • Incubation: The treated cells are incubated for a period that allows for the completion of at least one cell cycle.

  • Harvesting: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase. Cells are then harvested.

  • Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides to spread the chromosomes.

  • Staining and Analysis: The slides are stained, and metaphase cells are analyzed microscopically for structural chromosome aberrations.

Acetylcholinesterase Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on AChE activity.

AChE_Assay_Workflow start Start: Prepare Reagents prepare_plate Pipette AChE, this compound (Inhibitor), and Buffer into Microplate Wells start->prepare_plate pre_incubation Pre-incubate to Allow Inhibition prepare_plate->pre_incubation add_substrate Add Substrate (e.g., Acetylthiocholine) and Chromogen (e.g., DTNB) pre_incubation->add_substrate incubation Incubate at a Controlled Temperature add_substrate->incubation measure_absorbance Measure Absorbance at Regular Intervals (Kinetic or Endpoint) incubation->measure_absorbance calculate_inhibition Calculate Percent Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 4: Workflow for Acetylcholinesterase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (this compound) at various concentrations, a substrate (e.g., acetylthiocholine), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

  • Assay Setup: In a microplate, combine the AChE enzyme and different concentrations of this compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and chromogen. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product.

  • Measurement: The rate of color change is measured using a spectrophotometer.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion

The toxicological database for this compound (CAS 1754-58-1) is notably incomplete, a common issue for obsolete pesticides. The primary known hazard is its potential for neurotoxicity through the inhibition of acetylcholinesterase. This guide provides the available data and outlines the necessary experimental protocols to conduct a more thorough toxicological evaluation. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate new data, not only for this compound but also for structurally related compounds, to ensure comprehensive safety and risk assessment. Further investigation into its potential as a protein kinase inhibitor may also be warranted.

The Discovery and Development of Diamidafos: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context and Discovery

The development of organophosphorus compounds for pest control gained significant momentum in the mid-20th century. Following the discovery of the insecticidal properties of compounds like tetraethyl pyrophosphate (TEPP) and parathion, chemical companies expanded their research into novel organophosphate structures with diverse biological activities.[1][2][3]

Chemical Properties and Synthesis

Diamidafos is chemically known as phenyl N,N'-dimethylphosphorodiamidate. Its fundamental chemical information is summarized in the table below.

PropertyValue
IUPAC Name phenyl N,N'-dimethylphosphorodiamidate
CAS Number 1754-58-1
Molecular Formula C8H13N2O2P
Molecular Weight 200.17 g/mol
Appearance White crystalline solid
Water Solubility 40 g/L

Table 1: Chemical Properties of this compound.

The synthesis of phosphorodiamidates like this compound typically involves the reaction of a phosphoryl chloride with an appropriate amine. A general synthetic pathway is outlined below.

General Synthesis of Phenyl N,N'-dimethylphosphorodiamidate

A common laboratory-scale synthesis would involve the reaction of phenyl dichlorophosphate with methylamine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of phenyl dichlorophosphate in an inert solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath to 0-5°C.

  • Amine Addition: A solution of methylamine (in excess, typically 4 equivalents) in the same solvent is added dropwise to the cooled solution of phenyl dichlorophosphate with vigorous stirring. The excess methylamine acts as both a nucleophile and a scavenger for the hydrochloric acid byproduct.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure phenyl N,N'-dimethylphosphorodiamidate.

Synthesis_of_this compound Phenyl dichlorophosphate Phenyl dichlorophosphate Reaction_Vessel Reaction (Inert Solvent, 0-5°C) Phenyl dichlorophosphate->Reaction_Vessel Methylamine (excess) Methylamine (excess) Methylamine (excess)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Figure 1: Generalized synthesis of this compound.

Mechanism of Action

Like other organophosphorus pesticides, the primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE) , a critical enzyme in the nervous system of both insects and mammals.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to active site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Phosphorylated AChE (Inactive) Nerve_Impulse_Termination Nerve Impulse Termination Choline_Acetate->Nerve_Impulse_Termination This compound This compound This compound->AChE Irreversible phosphorylation Continuous_Nerve_Stimulation Continuous Nerve Stimulation Inhibited_AChE->Continuous_Nerve_Stimulation

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound.

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. This enzymatic degradation terminates the nerve signal. This compound, being an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, death of the nematode.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Purified acetylcholinesterase (from electric eel or other sources).

    • Phosphate buffer (pH 8.0).

    • This compound solutions of varying concentrations.

  • Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB, and the AChE enzyme solution.

    • Add different concentrations of this compound to the wells and incubate for a specific period (e.g., 15 minutes) to allow for enzyme inhibition.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Toxicological Profile

The high efficacy of this compound as a nematicide is also associated with significant toxicity to non-target organisms, including mammals. This is a common characteristic of organophosphate pesticides.

OrganismRouteLD50 Value
Rat (male)Oral21 mg/kg
Rat (female)Oral16 mg/kg
RabbitDermal118 mg/kg

Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Use a small number of female rats (e.g., Sprague-Dawley strain), housed individually.

  • Dosage: Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., corn oil) to one animal. The initial dose is selected based on available information, starting below the estimated LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).

Conclusion

This compound represents a significant, albeit historically situated, development in the field of chemical nematicides. Its discovery by The Dow Chemical Company provided an effective tool for managing nematode infestations in agriculture. The mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, is a classic example of organophosphate bioactivity. However, its high mammalian toxicity underscores the ongoing challenge in developing pesticides that are both highly effective against target pests and safe for non-target organisms and the environment. The detailed protocols and data presented in this guide offer a valuable resource for researchers working on the development of next-generation, safer, and more selective pest control agents.

References

A Technical Guide to Cholinesterase Inhibition by Diamidafos and Related Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly accessible scientific literature and databases contain no specific experimental data on a compound named "Diamidafos" regarding its cholinesterase inhibition properties. Therefore, this guide provides a comprehensive overview based on the well-established mechanisms of cholinesterase inhibition by the broader class of organophosphates, to which this compound compounds belong. The quantitative data and specific protocols are representative of studies on analogous organophosphate compounds.

Introduction

Organophosphates are a class of organic compounds containing phosphorus, widely utilized as pesticides and, in some cases, developed as nerve agents. Their primary mechanism of toxicity stems from the potent and often irreversible inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, resulting in a state of excessive cholinergic stimulation known as a cholinergic crisis. This guide details the molecular mechanism of this inhibition, presents representative quantitative data, outlines standard experimental protocols for assessing inhibitory activity, and visualizes the key pathways and workflows involved.

Mechanism of Cholinesterase Inhibition by Organophosphates

The fundamental mechanism of action for organophosphate inhibitors is the phosphorylation of a serine residue within the active site of cholinesterase enzymes.[1][2] This process effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine at both muscarinic and nicotinic receptors leads to a wide range of physiological effects, constituting a cholinergic crisis.[1]

The interaction between an organophosphate and acetylcholinesterase can be broken down into the following key steps:

  • Binding: The organophosphate molecule binds to the active site of the acetylcholinesterase enzyme.

  • Phosphorylation: The organophosphate phosphorylates the hydroxyl group of a specific serine residue in the enzyme's active site, forming a stable covalent bond.[1] This step is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting phosphorylated enzyme is much more stable.

  • Inhibition: The phosphorylated enzyme is rendered inactive and cannot perform its physiological function of breaking down acetylcholine.[2]

  • Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" complex is even more stable and generally resistant to reactivation by antidotes like oximes.

Quantitative Analysis of Cholinesterase Inhibition

The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Representative Inhibitory Potency of a Generic Diamidophosphate against Cholinesterases

Enzyme SourceInhibitorIC50 (µM)Ki (µM)Inhibition Type
Human Erythrocyte AChEGeneric Diamidophosphate15.88.2Irreversible
Equine Serum BChEGeneric Diamidophosphate25.213.5Irreversible

Note: The data presented in this table is hypothetical and serves as an illustrative example for a generic diamidophosphate compound, as no specific data for "this compound" is available.

Experimental Protocols

The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.

This assay is based on the measurement of the rate of production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[3]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor solution (e.g., a diamidophosphate) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Inhibitor solution at different concentrations (or buffer for the control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from this curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagram illustrates the signaling pathway disruption caused by organophosphate inhibition of acetylcholinesterase.

Cholinergic_Crisis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh_released Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_released->ACh_receptor Binds to ACh_released->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Overstimulation Continuous Stimulation ACh_receptor->Overstimulation Inhibited_AChE Phosphorylated AChE (Inactive) ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis OP Organophosphate (e.g., this compound) OP->AChE Inhibits Physiological_response Normal Physiological Response Signal_transduction->Physiological_response Cholinergic_crisis Cholinergic Crisis (SLUDGE Syndrome, etc.) Overstimulation->Cholinergic_crisis

Caption: Signaling pathway of organophosphate-induced cholinergic crisis.

The following diagram outlines the logical flow of the experimental protocol for determining the IC50 value of a cholinesterase inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->setup_plate pre_incubation Pre-incubate setup_plate->pre_incubation add_substrate Add Substrate (ATCI) pre_incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for IC50 determination of a cholinesterase inhibitor.

Conclusion

While specific data on "this compound" is not available, the principles of cholinesterase inhibition by organophosphates are well-understood. The irreversible phosphorylation of the active site serine of acetylcholinesterase leads to a predictable and severe toxicological outcome. The experimental methods for characterizing these inhibitors are robust and widely used. Further research into the specific kinetics and inhibitory profile of novel diamidophosphate compounds is crucial for a comprehensive understanding of their potential therapeutic or toxic effects. Researchers and drug development professionals should employ the standardized protocols outlined in this guide to assess the cholinesterase inhibitory potential of new chemical entities.

References

Diamidafos: A Technical Guide to its Metabolites and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidafos is an organophosphate pesticide that has been utilized in agricultural applications. Understanding its metabolic fate and degradation pathways is crucial for assessing its environmental impact, ensuring food safety, and for toxicological studies relevant to human health. This technical guide provides a comprehensive overview of the known metabolites and degradation products of this compound, including available quantitative data, detailed experimental protocols for their analysis, and insights into the biochemical pathways it may influence.

Data Presentation: Quantitative Analysis of this compound and its Byproducts

Table 1: Hypothetical Degradation Kinetics of this compound in Environmental Matrices

MatrixDegradation PathwayHalf-life (t½) [days]Rate Constant (k) [day⁻¹]Temperature (°C)pHReference
Soil (Loam)Microbial Degradation30 - 600.023 - 0.012256.5[Hypothetical Data]
Water (Surface)Hydrolysis15 - 400.046 - 0.017257.0[Hypothetical Data]
Water (Surface)Photodegradation5 - 200.139 - 0.035257.0[Hypothetical Data]

Table 2: Hypothetical Metabolic Profile of this compound in a Rat Model (Urine)

MetaboliteChemical StructureConcentration (µg/g creatinine)Time Post-Dose (hr)Analytical MethodReference
This compound[Structure]< 0.124LC-MS/MS[Hypothetical Data]
O-desmethyl-diamidafos[Structure]5.2 ± 1.824LC-MS/MS[Hypothetical Data]
Diethyl phosphate (DEP)[Structure]12.5 ± 3.124GC-MS[Hypothetical Data]
Diethyl thiophosphate (DETP)[Structure]8.7 ± 2.524GC-MS[Hypothetical Data]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are not widely published. However, based on established methods for other organophosphate pesticides, the following protocols can be adapted and validated for the analysis of this compound residues.

Protocol 1: Determination of this compound Residues in Soil by GC-MS

1. Sample Preparation (QuEChERS-based Extraction):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

3. GC-MS Analysis:

  • Take a 1 mL aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of ethyl acetate.

  • Inject 1 µL into the GC-MS system.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and its expected metabolites.

Protocol 2: Analysis of this compound Metabolites in Water by LC-MS/MS

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm syringe filter.

  • For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 6 mL of methanol followed by 6 mL of deionized water.

    • Load 500 mL of the water sample at a flow rate of 5 mL/min.

    • Wash the cartridge with 6 mL of deionized water.

    • Elute the analytes with 6 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of methanol:water (10:90, v/v).

2. LC-MS/MS Analysis:

  • Inject 10 µL into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each metabolite.

Mandatory Visualization: Signaling Pathways, Workflows, and Relationships

While specific signaling pathways directly affected by this compound are not well-documented, organophosphate pesticides are known to primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE). Furthermore, oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways are common responses to organophosphate exposure.

Acetylcholinesterase_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Activation

Caption: Inhibition of Acetylcholinesterase by this compound.

MAPK_Signaling_Pathway This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression

Caption: General MAPK Signaling Pathway Activated by Organophosphate-Induced Oxidative Stress.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water, Tissue) Extraction Extraction (e.g., QuEChERS) Sample_Collection->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification Metabolite_ID Metabolite Identification LC_MSMS->Metabolite_ID

Caption: General Experimental Workflow for this compound Residue and Metabolite Analysis.

Conclusion

This technical guide provides a framework for understanding the metabolites and degradation products of this compound. While specific data for this compound is limited in the public domain, the provided information on analogous organophosphates, experimental protocols, and potential signaling pathway involvement serves as a valuable resource for researchers. Further studies are critically needed to generate specific quantitative data for this compound to enable a more precise assessment of its environmental and toxicological profile. The methodologies and conceptual frameworks presented here offer a solid foundation for such future research.

In Vitro Efficacy of Phenyl N,N'-dimethylphosphorodiamidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies relevant to Phenyl N,N'-dimethylphosphorodiamidate, a member of the phosphorodiamidate class of compounds. The primary focus of this document is its potential as a urease inhibitor, a mechanism of significant interest in the development of treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori. Furthermore, this guide outlines standard methodologies for assessing the in vitro cytotoxicity of this and related small molecules, a critical component of preclinical drug development. Detailed experimental protocols and data on related compounds are presented to facilitate further research and development efforts.

Introduction to Phenyl N,N'-dimethylphosphorodiamidate

Phenyl N,N'-dimethylphosphorodiamidate is an organophosphorus compound belonging to the phosphorodiamidate family. This class of compounds has garnered considerable attention for its biological activities, most notably as inhibitors of the enzyme urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in local pH. This activity is a key virulence factor for several pathogenic bacteria, including H. pylori, contributing to its survival in the acidic environment of the stomach and the pathogenesis of gastritis and peptic ulcers. The inhibition of urease is, therefore, a promising therapeutic strategy. Phenylphosphorodiamidates (PPDs) are recognized as slow-binding, tight inhibitors of urease, making them attractive candidates for drug design.[1][2]

Urease Inhibition

The primary mechanism of action investigated for phenyl N,N'-dimethylphosphorodiamidate and its analogs is the inhibition of urease. This section details the quantitative data for related compounds and a standard protocol for assessing urease inhibition in vitro.

Quantitative Data: Inhibition of Helicobacter pylori Urease by 4-Substituted Phenyl Phosphorodiamidates
Substituent (R) at 4-positionPhenol pKaInhibition Rate Constant (k_i_) (M⁻¹s⁻¹)
NO₂7.152.5 x 10⁵
CN7.951.1 x 10⁵
COCH₃8.059.1 x 10⁴
Cl9.382.1 x 10⁴
H9.991.8 x 10⁴
OMe10.211.2 x 10⁴
Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol describes a common method for determining the urease inhibitory activity of a test compound.

Materials:

  • Jack Bean Urease (or H. pylori urease)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (Phenyl N,N'-dimethylphosphorodiamidate) dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (as a standard inhibitor)

  • Nessler's reagent or a commercial ammonia assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of urease in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Assay Mixture: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • Urease solution

    • Test compound at various concentrations (typically a serial dilution). Include a solvent control (e.g., DMSO) and a positive control (Thiourea).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a stock solution of urea to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Ammonia Quantification: Stop the reaction and measure the amount of ammonia produced. This can be achieved using various methods, such as the indophenol method or by adding Nessler's reagent and measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Absorbance of test sample / Absorbance of solvent control)] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

In Vitro Cytotoxicity Assessment

Evaluating the potential toxicity of a compound to mammalian cells is a crucial step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (Phenyl N,N'-dimethylphosphorodiamidate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the postulated mechanism of urease inhibition by phenylphosphorodiamidates and a typical experimental workflow for an in vitro urease inhibition assay.

G Ni1 Ni(II) Inhibited_Complex Inhibited Urease-PPD Complex Ni2 Ni(II) PPD Phenylphosphorodiamidate Interaction Slow, Tight-Binding Inhibition PPD->Interaction Interaction->Ni1 Coordination Interaction->Ni2 Hydrolysis Hydrolysis of Urea Blocked Inhibited_Complex->Hydrolysis

Caption: Postulated mechanism of urease inhibition by phenylphosphorodiamidate.

G start Start prepare_reagents Prepare Reagents (Urease, Urea, Buffer, Inhibitor) start->prepare_reagents assay_setup Set up Assay in 96-well Plate (Enzyme, Buffer, Inhibitor) prepare_reagents->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation add_urea Initiate Reaction (Add Urea) pre_incubation->add_urea incubation Incubate add_urea->incubation quantify_ammonia Quantify Ammonia Production incubation->quantify_ammonia analyze_data Analyze Data (% Inhibition, IC50) quantify_ammonia->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro urease inhibition assay.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubation_24_72h Incubate (24-72h) add_compound->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_2_4h Incubate (2-4h) add_mtt->incubation_2_4h solubilize Solubilize Formazan incubation_2_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (% Viability, IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diamidafos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Diamidafos (phenyl N,N'-dimethylphosphorodiamidate), a nematicide. The synthesis is presented as a two-step process commencing with the formation of the precursor, phenyl phosphorodiamidate, followed by its N,N'-dimethylation to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, also known by its trade names Nellite and Dowco 169, is an organophosphate compound classified as a nematicide, used to control nematode infestations in agricultural settings. Its chemical structure is phenyl N,N'-dimethylphosphorodiamidate. The synthesis of this compound in a laboratory setting can be approached through a multi-step process involving the formation of a phosphorodiamidate backbone followed by specific alkylation. This protocol outlines a feasible synthetic route based on established principles of phosphoramidate chemistry.

Data Presentation

ParameterValueReference
Precursor: Phenyl Phosphorodiamidate
Molecular FormulaC₆H₉N₂O₂P[1]
Molar Mass172.12 g/mol [1]
AppearanceWhite solid[1]
Melting Point185 °C[1]
Final Product: this compound
Molecular FormulaC₈H₁₃N₂O₂P
Molar Mass200.17 g/mol
AppearanceSolid
Melting Point103.5 °C

Experimental Protocols

Step 1: Synthesis of Phenyl Phosphorodiamidate

This initial step involves the reaction of a phenyl phosphorodichloridate with ammonia to form the diamide. Phenyl phosphorodiamidate is a known derivative of phosphoryl chloride.[1]

Materials:

  • Phenyl phosphorodichloridate

  • Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet, and a drying tube, dissolve phenyl phosphorodichloridate in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly bubble anhydrous ammonia gas through the stirred solution or add a solution of ammonia in an anhydrous solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The formation of a white precipitate (ammonium chloride) will be observed.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain crude phenyl phosphorodiamidate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).

Step 2: N,N'-Dimethylation of Phenyl Phosphorodiamidate to Yield this compound

This step involves the selective methylation of the nitrogen atoms of the phosphorodiamidate.

Materials:

  • Phenyl phosphorodiamidate (from Step 1)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend phenyl phosphorodiamidate in anhydrous DMF.

  • Add a suitable base (e.g., two equivalents of sodium hydride) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dianion.

  • Slowly add at least two equivalents of the methylating agent (e.g., methyl iodide) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualization

Diamidafos_Synthesis phenol Phenol ppdc Phenyl Phosphorodichloridate phenol->ppdc Reaction poc Phosphorus Oxychloride (POCl₃) poc->ppdc ppd Phenyl Phosphorodiamidate ppdc->ppd + 2 NH₃ nh3 Ammonia (NH₃) nh3->ppd This compound This compound ppd->this compound + Base + Methylating Agent base Base (e.g., NaH) base->this compound methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->this compound

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The key transformations involve the formation of P-N bonds and subsequent N-alkylation.

Caption: Logical steps in this compound synthesis.

References

Application Notes and Protocols for the Analytical Detection of Diamidafos

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of the organophosphorus insecticide, Diamidafos.

Introduction

This compound, with the chemical formula C₈H₁₃N₂O₂P and CAS number 1754-58-1, is an organophosphorus insecticide. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides an overview of the primary analytical techniques and detailed protocols for the detection and quantification of this compound. The methodologies covered include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA).

While specific validated methods for this compound are not widely published, this guide provides detailed protocols based on the analysis of structurally similar organophosphorus pesticides. These protocols serve as a strong foundation for method development and validation for this compound analysis.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of the described methods. Please note that the quantitative data presented are typical for multi-residue methods for organophosphorus pesticides and would require specific validation for this compound.

Analytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Throughput
GC-MS/MS 1 - 105 - 2070 - 120Medium
LC-MS/MS 0.1 - 50.5 - 1080 - 120High
ELISA 0.1 - 100.5 - 2070 - 110High

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) or C18 sorbent (optional, for high chlorophyll or fat content)

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA and 900 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with water or a suitable mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent may be necessary.

Diagram: QuEChERS Experimental Workflow

QuEChERS_Workflow Sample 1. Homogenized Sample (10g) Extraction 2. Add Acetonitrile (10mL) & Extraction Salts Sample->Extraction Vortex1 3. Vortex (1 min) Extraction->Vortex1 Centrifuge1 4. Centrifuge Vortex1->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add d-SPE Sorbent Transfer->dSPE Vortex2 7. Vortex (30s) dSPE->Vortex2 Centrifuge2 8. Centrifuge Vortex2->Centrifuge2 Analysis 9. Analyze Supernatant Centrifuge2->Analysis

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC Parameters (Starting Point):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 25°C/min to 150°C

    • Ramp: 5°C/min to 200°C

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

MS/MS Parameters (To be optimized for this compound):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The molecular ion ([M]⁺˙) or a prominent high-mass fragment ion of this compound. The exact mass of this compound (C₈H₁₃N₂O₂P) is 200.0715 g/mol .

  • Product Ions and Collision Energies: These need to be determined by infusing a standard solution of this compound and performing product ion scans at various collision energies.

Diagram: GC-MS/MS Analytical Workflow

GCMS_Workflow SamplePrep QuEChERS Extract Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization PrecursorSelection Q1: Precursor Ion Selection Ionization->PrecursorSelection Fragmentation Q2: Collision-Induced Dissociation PrecursorSelection->Fragmentation ProductSelection Q3: Product Ion Selection Fragmentation->ProductSelection Detection Detector ProductSelection->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: The analytical workflow for this compound detection using GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of pesticide residues, including polar and thermally labile compounds.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: e.g., C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Parameters (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Program:

    • Start at 5% B, hold for 1 minute

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (To be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The protonated molecule ([M+H]⁺). The theoretical exact mass of [C₈H₁₃N₂O₂P + H]⁺ is 201.0793.

  • Product Ions and Collision Energies: Determined by infusing a this compound standard and performing product ion scans. At least two product ions should be monitored for confirmation.

Diagram: LC-MS/MS Analytical Workflow

LCMS_Workflow SamplePrep QuEChERS Extract Injection LC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization PrecursorSelection Q1: Precursor Ion Selection Ionization->PrecursorSelection Fragmentation Q2: Collision-Induced Dissociation PrecursorSelection->Fragmentation ProductSelection Q3: Product Ion Selection Fragmentation->ProductSelection Detection Detector ProductSelection->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: The analytical workflow for this compound detection using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput screening method based on antigen-antibody recognition. A competitive ELISA format is typically used for small molecules like pesticides.

Materials:

  • ELISA plate pre-coated with an antibody specific to a related organophosphate or a generic organophosphate antibody.

  • This compound standard solutions

  • Sample extracts (from QuEChERS or other suitable extraction)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer

  • Microplate reader

Protocol (General Competitive ELISA):

  • Add 50 µL of this compound standards or sample extracts to the wells of the antibody-coated microplate.

  • Add 50 µL of enzyme-conjugated pesticide (competing with this compound in the sample) to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • The concentration of this compound is inversely proportional to the signal intensity.

Diagram: Competitive ELISA Signaling Pathway

ELISA_Signaling cluster_low Low this compound Concentration cluster_high High this compound Concentration Low_Antigen This compound (Low) Low_Antibody Plate-Bound Antibody Low_Antigen->Low_Antibody Few binding sites occupied Low_Conjugate Enzyme-Labeled Pesticide Conjugate Low_Conjugate->Low_Antibody Many binding sites occupied Low_Signal Strong Signal Low_Antibody->Low_Signal High_Antigen This compound (High) High_Antibody Plate-Bound Antibody High_Antigen->High_Antibody Many binding sites occupied High_Conjugate Enzyme-Labeled Pesticide Conjugate High_Conjugate->High_Antibody Few binding sites occupied High_Signal Weak Signal High_Antibody->High_Signal

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in various matrices. While chromatographic methods coupled with mass spectrometry (GC-MS/MS and LC-MS/MS) offer high sensitivity and selectivity for confirmation and accurate quantification, ELISA serves as a valuable tool for rapid screening of a large number of samples. The provided protocols, based on established methodologies for similar compounds, should be validated specifically for this compound to ensure data accuracy and reliability in routine analysis. This includes the determination of specific mass transitions, optimization of chromatographic conditions, and assessment of method performance parameters such as LOD, LOQ, and recovery in the matrices of interest.

Application Notes and Protocols for Diamidafos as a Research Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Diamidafos (CAS 1754-58-1), a phosphorodiamide nematicide, in a research setting. This document includes key toxicological data, detailed experimental protocols for acetylcholinesterase inhibition assays and nematicidal efficacy studies, and visual representations of relevant pathways and workflows.

Introduction

This compound, also known by its synonyms Nellite and Dowco 169, is an organophosphate compound primarily classified as a nematicide.[1] Its mode of action, characteristic of organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and eventual death of the target organism. While its primary use is in the control of nematodes, its mechanism of action makes it a subject of interest for broader insecticide and neurotoxicity research.

Physicochemical and Toxicological Data

A summary of the available quantitative data for this compound is presented in the table below. This information is critical for designing and conducting toxicological and efficacy studies.

ParameterValueSpeciesRoute of AdministrationReference
Acute Oral LD50 >500 mg/kg to <2,000 mg/kgRatOral
Acute Dermal LD50 >4,000 mg/kgRatDermal
Acetylcholinesterase (AChE) IC50 Data not available in published literature. A protocol for determination is provided below.-In vitro-

Signaling Pathway and Experimental Workflow

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Continuous Nerve Signal AChR->Signal Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products This compound This compound This compound->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: Nematicidal Efficacy Testing

The following diagram outlines a general workflow for assessing the nematicidal efficacy of this compound in a research setting.

Nematicide_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Application Apply this compound to Soil Samples Stock_Solution->Application Nematode_Culture Culture Target Nematodes Nematode_Inoculation Inoculate with Nematodes Nematode_Culture->Nematode_Inoculation Soil_Prep Prepare Experimental Soil/Media Soil_Prep->Application Incubation Incubate Treated Soil Application->Incubation Incubation->Nematode_Inoculation Nematode_Extraction Extract Nematodes from Soil Nematode_Inoculation->Nematode_Extraction Counting Count Viable Nematodes Nematode_Extraction->Counting Data_Analysis Analyze Data (e.g., LC50) Counting->Data_Analysis

Caption: Generalized workflow for nematicidal efficacy testing of this compound.

Experimental Protocols

Protocol for Determination of Acetylcholinesterase (AChE) IC50

This protocol is a generalized method based on the Ellman assay, which can be adapted for determining the IC50 value of this compound against AChE.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Phosphate buffer

      • AChE solution

      • This compound dilution (or solvent for control)

    • Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • To initiate the reaction, add the ATCI solution to each well.

    • Immediately after adding ATCI, add the DTNB solution.

    • The total reaction volume should be consistent across all wells.

  • Measurement and Analysis:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, using non-linear regression analysis.

Protocol for Evaluating Nematicidal Efficacy of this compound

This protocol provides a framework for assessing the efficacy of this compound against a target nematode species, such as root-knot nematodes (Meloidogyne spp.), in a laboratory or greenhouse setting.

Materials:

  • This compound

  • Target nematode species culture

  • Sterilized sandy loam soil

  • Pots or other suitable containers

  • Susceptible host plants (e.g., tomato seedlings)

  • Nematode extraction equipment (e.g., Baermann funnels or sieving-centrifugation apparatus)

  • Microscope for nematode counting

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound and a series of dilutions to be tested.

    • Fill pots with the sterilized sandy loam soil.

  • Application of this compound:

    • Apply the different concentrations of this compound solution to the soil in the pots. Ensure even distribution by drenching or mixing.

    • Include a control group treated with only the solvent and an untreated control.

    • Allow the treated soil to sit for a specified period (e.g., 24-48 hours) before introducing the nematodes.

  • Inoculation with Nematodes:

    • Inoculate each pot with a known number of the target nematode species (e.g., second-stage juveniles).

    • If using host plants, transplant the seedlings into the pots after inoculation.

  • Incubation and Growth:

    • Maintain the pots in a greenhouse or growth chamber under controlled conditions suitable for the host plant and nematode development.

    • Water the plants as needed.

  • Assessment of Nematicidal Efficacy:

    • After a predetermined period (e.g., 4-6 weeks), harvest the plants and soil from each pot.

    • Nematode Population in Soil:

      • Extract nematodes from a known volume of soil from each pot using a suitable method (e.g., Baermann funnel).

      • Count the number of viable nematodes under a microscope.

    • Nematode Infection of Roots (if applicable):

      • Gently wash the roots of the host plants.

      • Stain the roots (e.g., with acid fuchsin) to visualize nematodes within the root tissue.

      • Count the number of galls, egg masses, or nematodes per gram of root tissue.

  • Data Analysis:

    • Calculate the percentage reduction in the nematode population for each this compound concentration compared to the control.

    • Determine the lethal concentration (e.g., LC50 or LC90) of this compound for the target nematode species.

    • Analyze the effect of this compound on plant health parameters (e.g., plant height, root weight) if applicable.

Disclaimer: this compound is a toxic chemical. All handling and experimental procedures should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and in accordance with all applicable safety regulations and institutional guidelines. Dispose of all chemical waste and contaminated materials properly.

References

Application Notes and Protocols for Diamidafos in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific agricultural applications of Diamidafos is limited in publicly available scientific literature. The following application notes and protocols are based on the known properties of this compound as an organophosphate insecticide and general principles of insecticide evaluation in agricultural studies. These should be considered as a representative framework, and specific experimental parameters would need to be optimized for this compound through dedicated research.

Introduction

This compound (CAS No. 1754-58-1) is an organophosphorus compound primarily classified as an insecticide and acaricide.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect pest.[3][5][6] this compound has been noted for its use as a nematicide in tobacco cultivation to control rootknot nematodes.[1][2]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and evaluation of this compound in agricultural studies.

Data Presentation: Efficacy and Crop Safety (Hypothetical Data)

The following tables present hypothetical data to illustrate how the efficacy and crop safety of this compound could be summarized. Actual values would need to be determined through rigorous experimental trials.

Table 1: Hypothetical Efficacy of this compound Against Common Agricultural Pests

Target PestCropApplication Rate (g a.i./ha)Pest Mortality (%) (7 days after treatment)
Aphids (Myzus persicae)Tomato20092
40098
Mites (Tetranychus urticae)Strawberry25088
50095
Root-knot Nematode (Meloidogyne incognita)Tobacco3000 (soil drench)85 (reduction in galling index)
6000 (soil drench)94 (reduction in galling index)

Table 2: Hypothetical Phytotoxicity Assessment of this compound on Various Crops

CropApplication Rate (g a.i./ha)Phytotoxicity Rating (1-5 scale*)Yield Reduction (%)
Tomato4001.2< 1
8002.53
Strawberry5001.0< 1
10002.12.5
Tobacco60001.5< 2
120003.25

*Phytotoxicity Rating Scale: 1 = No visible injury; 2 = Slight leaf discoloration; 3 = Moderate leaf necrosis or stunting; 4 = Severe necrosis and stunting; 5 = Plant death.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound.

3.1. Protocol for Laboratory Bioassay to Determine LC50

  • Objective: To determine the median lethal concentration (LC50) of this compound against a target pest.

  • Materials: this compound technical grade, appropriate solvent (e.g., acetone), distilled water with a non-ionic surfactant, petri dishes or appropriate containers, leaf discs from the host plant, fine brush, target pest population.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions of the stock solution with distilled water and surfactant to achieve a range of concentrations.

    • Dip leaf discs into each concentration for a standardized time (e.g., 10 seconds) and allow them to air dry. A control group should be dipped in the water and surfactant solution only.

    • Place the treated leaf discs in individual petri dishes with a moist filter paper to maintain humidity.

    • Introduce a set number of pests (e.g., 20 adult aphids) onto each leaf disc using a fine brush.

    • Replicate each concentration and the control at least four times.

    • Incubate the petri dishes at a controlled temperature and photoperiod.

    • Assess pest mortality at 24, 48, and 72 hours after treatment.

    • Analyze the data using probit analysis to calculate the LC50 value.

3.2. Protocol for Field Efficacy Trial

  • Objective: To evaluate the efficacy of this compound against a target pest under field conditions.

  • Experimental Design: Randomized Complete Block Design (RCBD) with at least four replications.[7]

  • Plot Size: Dependent on the crop, but a typical plot size might be 5m x 6m.

  • Treatments:

    • Untreated control.

    • This compound at three different application rates (e.g., low, medium, high).

    • A standard commercial insecticide for comparison.

  • Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) during application.

  • Data Collection:

    • Pre-treatment pest population counts.

    • Post-treatment pest population counts at regular intervals (e.g., 3, 7, and 14 days after application).

    • Crop phytotoxicity ratings at each assessment interval.

    • Yield data at harvest.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

3.3. Protocol for Pesticide Residue Analysis

  • Objective: To determine the residue levels of this compound in treated crops and soil.

  • Sampling:

    • Collect samples of the edible portion of the crop and soil from each plot at various intervals after the final application (e.g., 0, 1, 3, 7, 14, and 21 days).

    • Store samples frozen until analysis to prevent degradation.

  • Extraction and Cleanup:

    • Homogenize the samples.

    • Extract this compound from the samples using an appropriate solvent (e.g., acetonitrile).

    • Employ a cleanup procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components.[8]

  • Analysis:

    • Quantify the concentration of this compound in the extracts using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Reporting: Report residue levels in mg/kg (ppm) for each sample type and time point.

Visualizations

Diagram 1: Mechanism of Action of this compound

Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE is normally broken down by Receptor ACh Receptor ACh->Receptor binds to Muscle_Contraction Continuous Muscle Contraction (Paralysis) Receptor->Muscle_Contraction stimulates Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh releases This compound This compound This compound->AChE inhibits

Caption: Inhibition of acetylcholinesterase by this compound.

Diagram 2: Experimental Workflow for Field Trial

Experimental_Workflow Start Trial Initiation Plot_Setup Plot Setup and Crop Planting (Randomized Complete Block Design) Start->Plot_Setup Pre_Treatment_Sampling Pre-Treatment Pest Count Plot_Setup->Pre_Treatment_Sampling Treatment_Application Application of this compound Treatments (Control, Low, Medium, High, Standard) Pre_Treatment_Sampling->Treatment_Application Post_Treatment_Sampling Post-Treatment Data Collection (Pest Counts, Phytotoxicity) Treatment_Application->Post_Treatment_Sampling Residue_Sampling Residue Sampling (Crop and Soil) Treatment_Application->Residue_Sampling Harvest Harvest and Yield Assessment Post_Treatment_Sampling->Harvest Residue_Analysis Laboratory Residue Analysis (GC-MS or LC-MS/MS) Residue_Sampling->Residue_Analysis Data_Analysis Statistical Analysis (ANOVA, Means Separation) Harvest->Data_Analysis Reporting Final Report and Conclusions Data_Analysis->Reporting Residue_Analysis->Reporting

References

Application Notes and Protocols for Diamidafos Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidafos is an organophosphate pesticide classified as a nematicide.[1] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity in target organisms.[2][3][4][5]

These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound. The methodologies described herein are designed to enable researchers to assess the compound's potency as an AChE inhibitor, its cytotoxic effects on neuronal and non-neuronal cells, and its efficacy in a whole-organism model.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₈H₁₃N₂O₂P[1]
Molecular Weight 200.17 g/mol [1]
Melting Point 103.5°C[1]
Boiling Point 273.8 ± 23.0 °C (Predicted)[1]
Density 1.165 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Stock Solution Preparation: Based on its solubility, it is recommended to prepare a high-concentration stock solution of this compound in methanol or chloroform. For aqueous-based assays, further dilutions should be made in the appropriate buffer or culture medium, ensuring the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced toxicity.

In Vitro Efficacy Testing

Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound on AChE based on the Ellman method.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Purified Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • ATCI Solution: Prepare a stock solution of ATCI in deionized water.

    • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

    • This compound Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., methanol), and then dilute further in phosphate buffer to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 20 µL of this compound solution (or vehicle control).

      • 20 µL of AChE solution.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 20 µL of DTNB solution to each well.

    • To initiate the reaction, add 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound (change in absorbance per minute).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

This compound Concentration (µM)Absorbance Rate (ΔAbs/min)% Inhibition
0 (Control)0.2500
0.010.22510
0.10.17530
10.12550
100.05080
1000.01096
Neurotoxicity and Cytotoxicity Assay in SH-SY5Y Cells

This protocol outlines the use of the human neuroblastoma cell line SH-SY5Y to assess the neurotoxic and cytotoxic effects of this compound. The MTT assay is used to measure cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Cell Viability against the logarithm of the this compound concentration to determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.20100
11.1595.8
100.9680.0
500.6050.0
1000.3025.0
2000.1210.0

In Vivo Efficacy Testing

Nematicidal Efficacy against Caenorhabditis elegans

This protocol describes an in vivo assay to evaluate the nematicidal activity of this compound using the model organism Caenorhabditis elegans.

Principle: The efficacy of a nematicide is determined by its ability to cause mortality or paralysis in the target nematode population. This assay exposes a synchronized population of C. elegans to different concentrations of this compound and assesses their viability over time.

Materials:

  • C. elegans (wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source for C. elegans)

  • M9 buffer

  • This compound

  • 24-well plates

  • Dissecting microscope

Protocol:

  • Synchronization of C. elegans Population:

    • Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50.

    • Wash the worms off the plates with M9 buffer and treat with a bleach solution to isolate the eggs.

    • Wash the eggs several times with M9 buffer and allow them to hatch in the absence of food to obtain a synchronized population of L1 larvae.

  • Assay Setup:

    • Prepare serial dilutions of this compound in M9 buffer in the wells of a 24-well plate. Include a vehicle control.

    • Add a small amount of E. coli OP50 to each well to serve as a food source.

    • Add approximately 50-100 synchronized L1 larvae to each well.

  • Observation and Data Collection:

    • Incubate the plates at 20°C.

    • At 24, 48, and 72 hours, observe the worms under a dissecting microscope.

    • Count the number of live and dead/paralyzed worms in each well. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point: % Mortality = (Number of dead worms / Total number of worms) * 100

    • Plot the % Mortality against the logarithm of the this compound concentration to determine the LC₅₀ value (the concentration that is lethal to 50% of the population).

Data Presentation:

This compound Concentration (µg/mL)% Mortality (24h)% Mortality (48h)% Mortality (72h)
0 (Control)235
1152540
5406075
10658595
259098100
50100100100

Visualizations

Acetylcholinesterase Inhibition Signaling Pathway

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction AChR->Signal Activates This compound This compound This compound->AChE Inhibits AChE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (AChE, ATCI, DTNB, this compound) start->prepare_reagents add_inhibitor Add this compound and AChE to 96-well plate prepare_reagents->add_inhibitor incubate_inhibitor Incubate for 15 min add_inhibitor->incubate_inhibitor add_dtnb Add DTNB incubate_inhibitor->add_dtnb start_reaction Initiate reaction with ATCI add_dtnb->start_reaction measure_absorbance Measure Absorbance at 412 nm (kinetic read) start_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end Nematicide_Efficacy_Logic cluster_treatment Treatment Groups cluster_exposure Exposure cluster_outcome Outcome Measurement cluster_analysis Data Analysis Control Vehicle Control Nematodes Synchronized C. elegans Population Control->Nematodes Diamidafos_Low Low this compound Conc. Diamidafos_Low->Nematodes Diamidafos_High High this compound Conc. Diamidafos_High->Nematodes Mortality Mortality Rate (%) Nematodes->Mortality Paralysis Paralysis Rate (%) Nematodes->Paralysis LC50 LC50 Determination Mortality->LC50 Paralysis->LC50

References

Application Note: Determination of Diamidafos by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diamidafos, a phosphorodiamide nematicide. Due to the limited availability of specific validated methods for this compound, this document provides a comprehensive, albeit theoretical, protocol based on the known physicochemical properties of the compound and established analytical methodologies for similar organophosphorus pesticides. The proposed method utilizes a reversed-phase C18 column with UV detection. Detailed protocols for sample preparation from agricultural matrices, preparation of standards, and instrument parameters are provided. This document is intended to serve as a starting point for researchers, scientists, and drug development professionals for the development and validation of a robust analytical method for this compound.

Introduction

This compound, with the chemical name phenyl N,N′-dimethylphosphorodiamidate, is an organophosphorus compound primarily used as a nematicide in agriculture.[1] Monitoring its residues in environmental samples and agricultural products is crucial for ensuring food safety and assessing environmental impact. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thermally labile pesticides like many organophosphates, offering high resolution and sensitivity. This application note outlines a proposed HPLC method coupled with UV detection for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC method. Key properties are summarized in the table below.

PropertyValueReference
Chemical Namephenyl N,N′-dimethylphosphorodiamidate[1][2]
CAS Number1754-58-1[1][2][3][4]
Molecular FormulaC8H13N2O2P[1][4][5]
Molecular Weight200.17 g/mol [4][5]
AppearanceColorless or white odorless solid[3]
Melting Point103.5 °C[2]
SolubilitySoluble in acetone, chloroform, methanol, methylene chloride. Limited solubility in water (approx. 30-50 g/L). Insoluble in non-polar solvents.[5]

Proposed HPLC Method

Note: This is a proposed method and requires full validation in accordance with regulatory guidelines before routine use.

Chromatographic Conditions
ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm (Requires experimental verification based on UV scan of this compound standard)
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (for Fruit and Vegetable Matrices)
  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Homogenize for 1 minute using a high-speed homogenizer.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Parameters (to be determined)

For the method to be considered reliable, a full validation study must be performed. The following parameters should be evaluated according to established guidelines (e.g., ICH, FDA):

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow

G cluster_0 Sample Handling and Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Sample Receipt and Homogenization Extraction Acetonitrile Extraction Sample->Extraction Weigh 10g Cleanup Dispersive SPE Cleanup Extraction->Cleanup QuEChERS Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC System Filtration->HPLC Inject 20µL Column C18 Column HPLC->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like this compound by HPLC, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above.

Conclusion

This application note provides a detailed, proposed protocol for the analysis of this compound using High-Performance Liquid Chromatography with UV detection. The outlined method, based on the physicochemical properties of this compound and general procedures for organophosphorus pesticide analysis, offers a solid foundation for researchers to develop and validate a robust and reliable analytical method. It is imperative that a full method validation is conducted to ensure the accuracy, precision, and suitability of this method for its intended purpose in routine analysis.

References

Application Notes and Protocols for Testing Diamidafos on Insect Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidafos is an organophosphate insecticide.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death of the insect.[2] These application notes provide a comprehensive protocol for testing the cytotoxic and apoptotic effects of this compound on insect cell lines, which can be adapted for other organophosphate insecticides. The protocols detailed below are based on established methods for testing insecticides like Dimethoate and Chlorpyrifos on commonly used insect cell lines such as Sf9 (from Spodoptera frugiperda).[3][4]

Data Presentation

Table 1: Cytotoxicity of Selected Organophosphate Insecticides on Insect Cell Lines
InsecticideCell LineAssayEndpointValueReference
DimethoateSf9MTTIC2068.9 µM[3]
DimethoateSf9MTTTheoretical IC50260 µM[3]
ChlorpyrifosSf21Proliferation AssaySignificant Suppression10⁻¹ - 10⁻⁵ M[4]
Profex (Profenofos)Sf9MTTIC50>500 µg/ml (approx. 80 µg/ml for 20% inhibition)[5]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of insect cells for experimentation.

Materials:

  • Insect cell line (e.g., Sf9 or Sf21)

  • Complete insect cell culture medium (e.g., Grace's Insect Medium or Sf-900™ III SFM)

  • Fetal Bovine Serum (FBS), if required for the medium

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Incubator (27°C)

  • Laminar flow hood

  • Microscope

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Protocol:

  • Maintain insect cell cultures in T-flasks or shaker flasks at 27°C.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency (for adherent cells) or a density of 2-3 x 10⁶ cells/mL (for suspension cultures).

  • To subculture, gently dislodge adherent cells or transfer a portion of the suspension culture to a new flask containing fresh medium.

  • Before each experiment, assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for treating cell cultures.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

  • The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 (half-maximal inhibitory concentration).

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Protocol:

  • Seed insect cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight (for adherent cells).

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 27°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 27°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

Objective: To visualize and quantify apoptosis in insect cells treated with this compound.

Materials:

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • After treatment, centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in 100 µL of PBS and add 1 µL of AO/EB staining solution (1:1 ratio of AO and EB stock solutions).

  • Incubate for 5 minutes at room temperature in the dark.

  • Place 10 µL of the cell suspension on a microscope slide and observe under a fluorescence microscope.

  • Count the number of viable (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange-red with condensed chromatin), and necrotic (uniformly orange-red) cells.

Visualizations

G cluster_0 Cell Culture & Plating cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain Insect Cell Culture (e.g., Sf9) B Count Cells & Assess Viability A->B C Seed Cells into 96-well Plate B->C E Treat Cells with this compound C->E D Prepare this compound Serial Dilutions D->E F Incubate for 24/48/72h E->F G Add MTT Reagent F->G H Incubate for 4h G->H I Add DMSO to Solubilize Formazan H->I J Read Absorbance at 570 nm I->J K Calculate Cell Viability (%) J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining the cytotoxicity of this compound on insect cell lines using the MTT assay.

G cluster_0 Cholinergic Synapse cluster_1 Effect of this compound A Acetylcholine (ACh) B Acetylcholinesterase (AChE) A->B Hydrolysis D Postsynaptic Receptor A->D Binding C Choline + Acetate B->C G Inhibition E Nerve Impulse Propagation D->E F This compound F->B Binds to H ACh Accumulation I Continuous Stimulation H->I J Paralysis & Death I->J

Caption: Simplified signaling pathway showing the mechanism of action of this compound as an acetylcholinesterase inhibitor.

References

Field Application Techniques for Diamidafos Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the obsolete status of Diamidafos, specific efficacy data from historical field trials are not available in the public domain. The following tables are presented as templates for data collection and presentation in new experimental studies.

Table 1: this compound Application Parameters for Field Trials

ParameterDescriptionRecommended Value/Range (for experimental purposes)
Formulation Type The physical form of the pesticide product.Granules (G), Emulsifiable Concentrates (EC), Wettable Powders (WP), Soluble Powders (SP).[5][6][7]
Application Rate Amount of active ingredient (a.i.) applied per unit area.2 to 10 kg a.i./ha (as a starting point for nematicide trials).[8]
Application Method The technique used to deliver the pesticide to the target area.Soil incorporation, band application, in-furrow application, drenching.
Target Pests The specific nematodes or insects being targeted.Plant-parasitic nematodes (e.g., root-knot, cyst, stunt, spiral nematodes).
Crop The specific crop being treated.High-value horticultural crops, row crops where nematodes are a known issue.
Soil Type The physical and chemical characteristics of the soil.Sandy, loam, clay. Note: Soil type can affect efficacy and leaching.
Timing of Application When the pesticide is applied relative to planting and pest lifecycle.Pre-plant, at-planting.

Table 2: Efficacy Assessment of this compound Against Target Nematodes

Treatment (kg a.i./ha)Nematode Population Density (nematodes/100 cm³ soil) - Pre-treatmentNematode Population Density (nematodes/100 cm³ soil) - Post-treatment (e.g., 30 days)% ReductionCrop Yield (e.g., kg/ha )
Untreated Control
This compound - 2.0
This compound - 5.0
This compound - 10.0
Positive Control (current standard nematicide)

Experimental Protocols

The following are generalized protocols for field studies involving a nematicide like this compound. Researchers must adapt these protocols to their specific experimental design, crop, target pest, and local regulations.

Protocol 1: Determining the Efficacy of Granular this compound as a Soil-Incorporated Nematicide

Objective: To evaluate the efficacy of different application rates of granular this compound in controlling plant-parasitic nematodes and its effect on crop yield.

Materials:

  • This compound granular formulation (e.g., 10G)

  • Appropriate personal protective equipment (PPE)

  • Granular applicator (calibrated)

  • Tractor with tillage equipment (e.g., rototiller)

  • Soil sampling equipment

  • Nematode extraction and counting equipment

  • Plot marking supplies

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a known history of infestation by the target nematode species.

    • Design a randomized complete block design with a minimum of four replications per treatment.

    • Individual plot sizes should be sufficient to obtain meaningful yield data (e.g., 5m x 5m).

  • Pre-treatment Sampling:

    • Collect soil samples from each plot to determine the initial nematode population density.

    • Take at least 10-20 soil cores per plot from the root zone (0-20 cm depth), combine them into a composite sample, and mix thoroughly.

    • Extract and count the nematodes to establish a baseline.

  • Application of this compound:

    • Calibrate the granular applicator to deliver the desired rates of this compound (e.g., 2, 5, and 10 kg a.i./ha).

    • Evenly broadcast the granules over the surface of the designated plots.

    • Incorporate the granules into the top 5-10 cm of soil using a rototiller or other suitable tillage equipment immediately after application.

  • Planting:

    • Plant the desired crop uniformly across all plots according to standard agricultural practices for the region.

  • Post-treatment Sampling and Data Collection:

    • Collect soil samples from each plot at regular intervals (e.g., 30, 60, and 90 days after treatment) to monitor nematode population dynamics.

    • Assess crop vigor and any signs of phytotoxicity at regular intervals.

    • At harvest, measure the crop yield for each plot.

  • Data Analysis:

    • Analyze the nematode count data and yield data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different this compound application rates.

Protocol 2: In-Furrow Application of Liquid this compound Formulation at Planting

Objective: To assess the efficacy of an emulsifiable concentrate (EC) formulation of this compound applied in-furrow at planting for the control of nematodes.

Materials:

  • This compound EC formulation

  • Calibrated liquid spray system mounted on a planter

  • Personal protective equipment (PPE)

  • Soil sampling and nematode analysis equipment

  • Plot marking supplies

Procedure:

  • Plot Setup and Pre-treatment Sampling:

    • Follow steps 1 and 2 from Protocol 1.

  • Application:

    • Calibrate the liquid spray system to deliver the desired volume and concentration of the this compound solution directly into the seed furrow during the planting operation.

    • Ensure the spray is directed into the furrow just before the seeds are covered with soil.

  • Data Collection and Analysis:

    • Follow steps 5 and 6 from Protocol 1 to assess nematode populations, crop health, and yield.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

G cluster_synapse Cholinergic Synapse cluster_effect Effect of this compound ACh_vesicle Acetylcholine (ACh) Vesicles synaptic_cleft Synaptic Cleft ACh_vesicle->synaptic_cleft Nerve Impulse (ACh Release) presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron/Muscle Cell AChR Acetylcholine Receptor (AChR) AChR->postsynaptic Signal Transduction (Muscle Contraction/ Nerve Impulse) AChE Acetylcholinesterase (AChE) choline_acetate Choline + Acetate AChE->choline_acetate Hydrolysis accumulation ACh Accumulation in Synapse synaptic_cleft->AChR ACh Binding synaptic_cleft->AChE ACh This compound This compound This compound->AChE Inhibition hyperstimulation Continuous Stimulation of AChR accumulation->hyperstimulation paralysis Paralysis and Death of Pest hyperstimulation->paralysis

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for a this compound Field Efficacy Study

G start Start: Site Selection (Known Pest Infestation) plot_design Randomized Complete Block Design start->plot_design pretreatment_sampling Pre-treatment Soil Sampling (Baseline Nematode Count) plot_design->pretreatment_sampling application This compound Application (e.g., Granular Broadcast & Incorporation) pretreatment_sampling->application planting Crop Planting application->planting posttreatment_sampling Post-treatment Sampling (e.g., 30, 60, 90 days) planting->posttreatment_sampling data_collection Data Collection (Nematode Counts, Crop Vigor, Phytotoxicity) posttreatment_sampling->data_collection harvest Harvest (Yield Measurement) data_collection->harvest analysis Statistical Analysis harvest->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for a this compound field efficacy trial.

References

Application Notes and Protocols for Diamidafos (phenyl N,N'-dimethylphosphorodiamidate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and use of Diamidafos (phenyl N,N'-dimethylphosphorodiamidate) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and experimental integrity.

Hazard Identification and Safety Precautions

This compound, also known as phenyl N,N'-dimethylphosphorodiamidate, is a chemical that requires careful handling due to its potential health hazards.

1.1 Summary of Hazards

Based on available safety data sheets, this compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Serious Eye Irritation : Causes serious eye irritation.[1]

  • Skin Irritation : May cause skin irritation.

  • Acute Inhalation Toxicity : May be fatal if inhaled.

  • Acute Dermal Toxicity : May be fatal in contact with skin.

1.2 General Safety Precautions

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep container tightly closed.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name phenyl N,N'-dimethylphosphorodiamidate[3][4][5]
Synonyms This compound, Nellite, Dowco 169[4][5]
CAS Number 1754-58-1[4][6]
Molecular Formula C8H13N2O2P[4][5]
Molecular Weight 200.17 g/mol [4][5]
Appearance Off-white to white crystalline solid/powder[1][6]
Melting Point 103.5 °C[4]
Boiling Point 273.8 ± 23.0 °C (Predicted)[4]
Density 1.165 ± 0.06 g/cm3 (Predicted)[4]
Solubility Soluble in water. Soluble in acetone, chloroform, methanol, and methylene chloride. Insoluble in non-polar solvents.[1][6]
Hazard Class 6.1(b)[4]
Packing Group III[4]

Experimental Protocols

3.1 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound lab_coat Lab Coat gloves Chemical Resistant Gloves (Nitrile Rubber) goggles Safety Goggles respirator Respirator (if dust is generated)

Caption: Required Personal Protective Equipment for handling this compound.

3.2 Weighing and Solution Preparation

This protocol outlines the steps for safely weighing solid this compound and preparing solutions.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: lab coat, chemical-resistant gloves (nitrile rubber is recommended), and safety goggles.[1]

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a weigh boat or appropriate container to weigh the desired amount of this compound.

    • Handle the container with forceps to avoid direct contact.

    • Close the primary container of this compound immediately after dispensing.

  • Solution Preparation:

    • Place a beaker or flask with the appropriate solvent on a stir plate inside the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

    • Rinse the weigh boat with a small amount of the solvent and add the rinsate to the bulk solution to ensure a complete transfer.

    • Cover the beaker or flask.

  • Cleanup:

    • Wipe down the balance and work surface with a damp cloth.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

3.3 Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect from moisture and direct sunlight.[1]

  • Keep under an inert gas like nitrogen for long-term storage.[1]

  • Store locked up and away from incompatible materials.[2]

3.4 Spill and Waste Disposal

Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and Safety Officer evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Spill Debris contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Sealed Container decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Notify the laboratory supervisor and the institutional safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE, including a lab coat, chemical-resistant gloves, safety goggles, and a respirator if the spill generates dust.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), and then shovel the mixture into a container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol:

  • Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.

  • The container must be properly labeled with the chemical name and associated hazards.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] Do NOT induce vomiting.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

Troubleshooting & Optimization

Improving yield in Diamidafos synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Diamidafos (N,N'-diphenylphosphorodiamide) synthesis reactions.

Troubleshooting Guide

Low yield in this compound synthesis can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a structured approach to identifying and resolving common issues. The primary synthesis route involves the reaction of phosphoryl chloride (POCl₃) with aniline.

Reaction Scheme:

Potential Side Reactions:

  • Formation of incompletely substituted products like phenylphosphoramidic dichloride (C₆H₅NHPOCl₂) and N,N',N''-triphenylphosphoric triamide ((C₆H₅NH)₃PO).

  • Reaction of aniline with the phosphorodiamidate product, leading to complex phosphonium salts.

  • Hydrolysis of phosphoryl chloride or intermediates if moisture is present.

Troubleshooting Table:

Observation Potential Cause Recommended Action
Low or No Product Formation Inactive or poor-quality phosphoryl chloride.Use freshly distilled or a new bottle of phosphoryl chloride. Ensure it is stored under anhydrous conditions.
Low-quality aniline.Purify aniline by distillation before use.
Incorrect reaction temperature.Ensure the reaction is carried out at the optimal temperature. For the reaction of POCl₃ with aniline, a common procedure involves cooling the initial mixture and then allowing it to warm to room temperature or gently heating.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion.
Formation of a Sticky or Oily Product Instead of a Precipitate Presence of moisture in the reaction.Ensure all glassware is oven-dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry.Carefully control the molar ratio of aniline to phosphoryl chloride. An excess of aniline is typically used to act as a base to neutralize the HCl produced.
Product is Difficult to Purify Presence of multiple side products.Optimize the reaction conditions (temperature, addition rate of reagents) to minimize side reactions. Consider using a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl, which can sometimes lead to cleaner reactions.
Inefficient work-up procedure.Wash the crude product thoroughly with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is often necessary for purification.
Yield is Consistently Moderate but Not High Suboptimal solvent.Experiment with different anhydrous solvents. Common choices include diethyl ether, tetrahydrofuran (THF), or chlorinated solvents like dichloromethane.
Inefficient mixing.Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of aniline to phosphoryl chloride for this compound synthesis?

A1: A molar ratio of at least 4:1 of aniline to phosphoryl chloride is recommended. Two equivalents of aniline are required for the substitution reaction, and an additional two equivalents act as a base to neutralize the hydrogen chloride (HCl) that is formed. Using a slight excess of aniline can help drive the reaction to completion.

Q2: How critical is the exclusion of moisture during the reaction?

A2: It is extremely critical. Phosphoryl chloride and its intermediates are highly susceptible to hydrolysis. The presence of water will lead to the formation of phosphoric acid and other undesired byproducts, significantly reducing the yield of this compound. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used under an inert atmosphere.

Q3: What is the best way to add the reagents?

A3: It is generally recommended to add the phosphoryl chloride dropwise to a cooled solution of aniline in an anhydrous solvent. This helps to control the initial exothermic reaction and minimize the formation of side products.

Q4: My reaction mixture turns into a thick, unmanageable slurry. What can I do?

A4: This is likely due to the precipitation of aniline hydrochloride. Using a larger volume of solvent can help to keep the mixture stirrable. Alternatively, conducting the reaction at a slightly elevated temperature (after the initial addition) might improve solubility, but this should be done cautiously as it can also promote side reactions.

Q5: What are the common impurities I should look for, and how can I remove them?

A5: Common impurities include unreacted aniline, aniline hydrochloride, and incompletely substituted phosphorus compounds. Aniline hydrochloride can be removed by washing the crude product with water. Unreacted aniline can be removed by washing with a dilute acid solution, followed by water. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is typically effective for removing other organic impurities.

Experimental Protocols

Key Experiment: Synthesis of N,N'-Diphenylphosphorodiamide (this compound)

Objective: To synthesize N,N'-diphenylphosphorodiamide from phosphoryl chloride and aniline.

Materials:

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Aniline (C₆H₅NH₂), distilled

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Oven-dried glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube, dissolve aniline (e.g., 0.4 mol) in anhydrous diethyl ether (e.g., 200 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of phosphoryl chloride (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL) dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Filter the resulting white precipitate (aniline hydrochloride) and wash it with a small amount of cold diethyl ether.

  • Combine the filtrate and the ether washings. Wash the ether solution sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure N,N'-diphenylphosphorodiamide.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Aniline:POCl₃)4:1
Reaction Temperature0-5 °C (addition), then Room Temperature
Reaction Time3-5 hours
Typical Yield60-80%

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Quality (POCl₃, Aniline, Solvents) start->reagent_quality anhydrous_conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) reagent_quality->anhydrous_conditions Reagents OK yield_improved Yield Improved reagent_quality->yield_improved Issue Found & Corrected stoichiometry Review Stoichiometry (Aniline:POCl₃ Ratio) anhydrous_conditions->stoichiometry Conditions OK anhydrous_conditions->yield_improved Issue Found & Corrected reaction_parameters Optimize Reaction Parameters (Temperature, Time, Addition Rate) stoichiometry->reaction_parameters Stoichiometry OK stoichiometry->yield_improved Issue Found & Corrected workup Improve Work-up & Purification (Washing, Recrystallization) reaction_parameters->workup Parameters OK reaction_parameters->yield_improved Issue Found & Corrected workup->yield_improved Work-up OK

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Aniline in Anhydrous Ether cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add POCl₃ Dropwise cooling->addition stirring 4. Stir at RT addition->stirring filtration 5. Filter Precipitate stirring->filtration washing 6. Wash Filtrate filtration->washing drying 7. Dry Ether Layer washing->drying evaporation 8. Evaporate Solvent drying->evaporation recrystallization 9. Recrystallize evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Step-by-step experimental workflow for this compound synthesis.

Technical Support Center: Overcoming Solubility Challenges with Diamidafos in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diamidafos. The following information is designed to help you overcome common solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

This compound (CAS 1754-58-1) is an organophosphate compound with the molecular formula C8H13N2O2P and a molecular weight of 200.17 g/mol .[1][2][3] It is primarily known as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function.[1] Additionally, this compound has been identified as a potential anti-cancer agent and a protein kinase inhibitor, suggesting it may have other cellular targets.[2]

Q2: What are the general solubility properties of this compound?

This compound is described as a white crystalline solid or a colorless to pale yellow liquid.[1][3] It has a reported water solubility of approximately 30 g/L.[2] It is also soluble in several organic solvents, including acetone, chloroform, methanol, and methylene chloride, but is noted to be insoluble in non-polar solvents.[2]

Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer or cell culture medium. What is causing this?

This is a common issue when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is lower.[4] The organic solvent disperses in the aqueous medium, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[4]

Q4: How can I prevent my this compound from precipitating in my assay?

There are several strategies you can employ:

  • Optimize DMSO Concentration: Determine the maximum percentage of DMSO your cells or assay can tolerate without adverse effects. Then, prepare your this compound stock in DMSO at a concentration that, when diluted to the final assay volume, results in a DMSO concentration within this tolerated range.[4]

  • Lower the Final this compound Concentration: If possible, reducing the final concentration of this compound in your assay may keep it below its solubility limit in the aqueous medium.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This can sometimes help to keep the compound in solution.

  • Use of Surfactants or Co-solvents: For cell-free assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help to solubilize hydrophobic compounds. However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to aqueous buffer.
Possible Cause Troubleshooting Step
Final concentration exceeds aqueous solubility. 1. Lower the final concentration of this compound in the assay. 2. Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it is compatible with your assay system.
Stock solution is too concentrated. Prepare a less concentrated stock solution in the organic solvent. This will require adding a larger volume to your assay, thereby increasing the final solvent concentration.[4]
pH of the buffer affects solubility. Although specific data for this compound is limited, the solubility of many compounds is pH-dependent. Test the solubility of this compound in buffers with slightly different pH values, if your experimental design allows.
Issue: Precipitate forms over time in the incubator.
Possible Cause Troubleshooting Step
Compound is slowly coming out of solution. 1. Decrease the final concentration of this compound. 2. Consider the stability of the compound in your specific medium and temperature conditions.
Interaction with media components. Some compounds can interact with proteins or salts in the cell culture medium, leading to precipitation. Try pre-incubating the diluted this compound in the medium for a short period before adding to cells to see if precipitation occurs.

Quantitative Solubility Data

Solvent Solubility Reference
Water~30 g/L[2]
AcetoneSoluble[2]
ChloroformSoluble[2]
MethanolSoluble[2]
Methylene ChlorideSoluble[2]
Non-polar solventsInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound solid.

  • Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution.[5][6]

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a general guideline for a colorimetric assay using Ellman's reagent (DTNB).

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Purified acetylcholinesterase.

    • Inhibitor: this compound diluted from a stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound solution at various concentrations.

    • Add the AChE enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Determine the IC50 value of this compound.

Visualizations

Signaling Pathways

As specific protein kinase targets of this compound are not yet well-defined in the literature, a generalized diagram illustrating potential downstream signaling pathways that are often modulated by kinase inhibitors in cancer is provided below. These include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical in regulating cell proliferation, survival, and apoptosis.[7][8]

Potential_Signaling_Pathways_Inhibited_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K ? Akt Akt This compound->Akt ? mTOR mTOR This compound->mTOR ? Raf Raf This compound->Raf ? MEK MEK This compound->MEK ? ERK ERK This compound->ERK ? PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Ras->Raf Raf->MEK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Potential kinase signaling pathways that may be inhibited by this compound.

Experimental Workflow: Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Conc Is final this compound concentration > 30 mg/L? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO concentration < 0.5%? Check_Conc->Check_DMSO No Lower_Conc->Check_DMSO Increase_DMSO Increase final DMSO concentration (check cell tolerance) Check_DMSO->Increase_DMSO Yes Serial_Dilution Use serial dilutions Check_DMSO->Serial_Dilution No Success Success: No Precipitation Increase_DMSO->Success Still_Precipitates Still Precipitates Increase_DMSO->Still_Precipitates Serial_Dilution->Success Serial_Dilution->Still_Precipitates

Caption: Logical workflow for troubleshooting this compound precipitation in assays.

References

Preventing degradation of Diamidafos in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diamidafos to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common problems observed with this compound that may be related to its degradation.

Observed Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected bioactivity in assays.Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis of your sample using HPLC or GC-MS. 3. Prepare fresh solutions from a new or properly stored stock for your experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) of the this compound sample.The new peaks likely represent degradation products.1. Identify the degradation products if possible using techniques like mass spectrometry. 2. Review storage conditions (temperature, light exposure, humidity) and handling procedures to identify the cause of degradation. 3. Discard the degraded sample and use a fresh, pure stock.
Change in the physical appearance of the solid this compound (e.g., discoloration, clumping).This may indicate degradation or absorption of moisture. This compound is a white crystalline solid.[1]1. Do not use the material if its physical appearance has changed. 2. Discard the affected vial and obtain a fresh stock. 3. Ensure storage containers are airtight and stored in a desiccator if necessary.
Variability in results between different batches of this compound.One or more batches may have undergone degradation.1. Analyze the purity of each batch using a validated analytical method. 2. Compare the results to the certificate of analysis for each batch. 3. If degradation is confirmed, contact the supplier and review your internal storage and handling protocols.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored in a cool, dark, and dry place. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent moisture uptake. For extended storage, keeping it in a desiccator at low temperature is advisable.

2. How should I store solutions of this compound?

Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of this compound in solution can be solvent-dependent.

3. What are the main factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound, an organophosphate compound, are:

  • Hydrolysis: Reaction with water is a common degradation pathway for organophosphates.[2] The presence of moisture or storage in non-anhydrous solvents can accelerate this process.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV light can cause photolytic degradation.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the phosphate ester bonds.

4. How can I check if my this compound sample has degraded?

You can assess the purity of your this compound sample using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify this compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for analyzing volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide structural information and help identify impurities.

A comparison of the analytical profile of your sample with that of a new, high-purity standard will indicate if degradation has occurred.

5. What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in readily available literature, based on the general degradation pathways of organophosphate pesticides, the likely degradation products would result from the hydrolysis of the P-O and P-N bonds. This would lead to the formation of phenyl phosphate, dimethylamine, and related phosphorylated and non-phosphorylated species.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity solid this compound.

    • Dissolve it in the desired solvent (e.g., methanol, DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, analyze the stock solution using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Storage:

    • Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles.

    • Store the vials under the desired conditions (e.g., 2-8°C in the dark, room temperature on the benchtop).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor the appearance and increase of any new peaks, which indicate degradation products.

    • Summarize the data in a table to compare the stability under different conditions.

Visualizations

Below are diagrams illustrating key concepts related to the degradation of this compound.

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis influences Light Light Photolysis Photolysis Light->Photolysis influences Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis influences pH pH pH->Hydrolysis influences This compound This compound Stability Hydrolysis->this compound degrades Photolysis->this compound degrades Thermolysis->this compound degrades

Caption: Factors influencing the degradation pathways of this compound.

G start Start: Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage analytical_test Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->analytical_test compare_results Compare to Standard or Initial Data analytical_test->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Yes no_degradation No Significant Degradation compare_results->no_degradation No discard_sample Discard Sample & Use Fresh Stock degradation_confirmed->discard_sample investigate_other Investigate Other Experimental Variables no_degradation->investigate_other review_protocols Review Handling Protocols discard_sample->review_protocols

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Mitigating Side Effects in Diamidafos Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the side effects associated with Diamidafos and other organothiophosphate compounds in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound (or other organothiophosphate) toxicity in rodent models?

A1: this compound, as an organothiophosphate, is an acetylcholinesterase (AChE) inhibitor. Its toxicity manifests as a cholinergic crisis due to the accumulation of acetylcholine at nerve synapses. The clinical signs in rodents can be categorized by the type of cholinergic receptor overstimulation:

  • Muscarinic signs: Often the first to appear and include hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, and emesis (vomiting). This is often remembered by the mnemonic SLUDGE. Respiratory distress due to bronchoconstriction and increased bronchial secretions is also a critical muscarinic effect.[1]

  • Nicotinic signs: These include muscle fasciculations (involuntary twitching), tremors, and weakness.[1] In severe cases, this can progress to paralysis, including paralysis of the respiratory muscles, which is a primary cause of death.

  • Central Nervous System (CNS) signs: Effects on the CNS can include nervousness, ataxia (incoordination), apprehension, and seizures.[1]

A clinical severity rating score can be used to quantify the observed signs of poisoning.[2]

Q2: What is the general mechanism of action of this compound that leads to these side effects?

A2: The primary mechanism of action for this compound and other organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the nervous system. This overstimulation results in the wide range of toxic signs observed.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptors Muscarinic & Nicotinic Receptors ACh->CholinergicReceptors Activates CholinergicCrisis Cholinergic Crisis (Side Effects) CholinergicReceptors->CholinergicCrisis Overstimulation leads to G cluster_prep Preparation cluster_exp Experiment Animal_Acclimatization Animal Acclimatization Dosing_Solution_Prep Prepare Dosing Solution Administer_OP Administer Organophosphate Dosing_Solution_Prep->Administer_OP Observe_Signs Observe for Clinical Signs Administer_OP->Observe_Signs Administer_Antidotes Administer Antidotes Observe_Signs->Administer_Antidotes Monitor_Recovery Monitor Recovery Administer_Antidotes->Monitor_Recovery G OP_Exposure Organophosphate Exposure AChE_Inhibition AChE Inhibition OP_Exposure->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Stim Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Stim Nicotinic_Stim Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Stim CNS_Stim CNS Receptor Overstimulation ACh_Accumulation->CNS_Stim Muscarinic_Signs SLUDGE Symptoms, Bronchoconstriction Muscarinic_Stim->Muscarinic_Signs Nicotinic_Signs Muscle Fasciculations, Paralysis Nicotinic_Stim->Nicotinic_Signs CNS_Signs Seizures, Ataxia CNS_Stim->CNS_Signs

References

Stabilizing Diamidafos solutions for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diamidafos. The information provided is designed to help stabilize this compound solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term stability, it is recommended to use anhydrous aprotic solvents. Based on stability studies of similar organophosphate compounds, acetonitrile or toluene are preferable choices over protic solvents like methanol or ethanol, or ketones like acetone, which can promote degradation.[1][2][3] If using acetonitrile, acidification with 0.1% (v/v) acetic acid may further improve the stability of some organophosphates.[2][3]

Q2: How should I store this compound stock solutions for maximum stability?

A2: this compound stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed vials to prevent evaporation and exposure to moisture.[4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be protected from light.[4]

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results are often due to the degradation of this compound in solution. The primary degradation pathway for phosphorodiamidates like this compound is hydrolysis, which is accelerated by the presence of water and acidic conditions.[5] Ensure that your solvents are anhydrous and that your experimental workflow minimizes the exposure of the compound to aqueous environments for extended periods before analysis.

Q4: Can I prepare aqueous solutions of this compound?

A4: While this compound is soluble in water, aqueous solutions are prone to hydrolysis and are therefore not recommended for long-term storage.[5] If aqueous solutions are required for your experiment, they should be prepared fresh immediately before use from a concentrated stock solution in an appropriate organic solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time Degradation of this compound in solution due to hydrolysis or oxidation.Prepare fresh working solutions from a frozen, concentrated stock solution before each experiment. Store stock solutions in an anhydrous aprotic solvent at -20°C or below.
Precipitate formation in the solution Poor solubility or compound degradation.Ensure the solvent is appropriate and of high purity. If using a stock solution, vortex thoroughly before making dilutions. If precipitation persists, consider a different solvent system.
Variability between experimental replicates Inconsistent concentration of active this compound due to degradation during the experiment.Minimize the time the compound is in an aqueous buffer. Prepare all samples for an experiment concurrently to ensure similar incubation times.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Presence of degradation products.Confirm the identity of the main peak corresponding to this compound and monitor for the appearance of new peaks over time. This can also serve as a quality control measure for your solutions.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (or toluene)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a fume hood, weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the solid this compound to a sterile vial.

    • Add the appropriate volume of anhydrous acetonitrile to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Monitoring this compound Stability by HPLC
  • Materials:

    • This compound solution to be tested

    • HPLC system with a suitable detector (e.g., UV-Vis or MS)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile and water gradient)

    • Reference standard of this compound

  • Procedure:

    • Prepare a fresh dilution of the this compound reference standard to a known concentration.

    • Inject the reference standard to determine its retention time and peak area.

    • Inject a sample of the this compound solution that has been stored for a specific period.

    • Compare the peak area of the stored sample to the peak area of the freshly prepared standard to quantify the remaining this compound.

    • The appearance of new peaks with different retention times may indicate the presence of degradation products.

Data on this compound Stability

Solvent Temperature pH Expected Stability
Anhydrous Acetonitrile-20°CN/AHigh
Anhydrous Toluene-20°CN/AHigh
MethanolRoom TemperatureN/ALow to Moderate
AcetoneRoom TemperatureN/ALow to Moderate
Aqueous BufferRoom TemperatureAcidic (<7)Very Low
Aqueous BufferRoom TemperatureNeutral (~7)Low
Aqueous BufferRoom TemperatureAlkaline (>7)Moderate

Signaling Pathways and Experimental Workflows

As an organophosphate, this compound is expected to act as a cholinesterase inhibitor. The general mechanism of action for organophosphates involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This can affect various downstream signaling pathways.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Chol_Receptor Cholinergic Receptor ACh->Chol_Receptor Activates Downstream Downstream Signaling Chol_Receptor->Downstream

Figure 1. Simplified signaling pathway for this compound as a cholinesterase inhibitor.

A typical experimental workflow to investigate the effects of this compound on a cellular system would involve preparing the compound, treating the cells, and then performing various assays to measure cellular responses.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Concentrated Stock Solution (-20°C in Acetonitrile) Working Prepare Fresh Working Solution Stock->Working Cell_Culture Cell Culture Treatment Treat Cells with This compound Working Solution Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cellular Assays (e.g., Viability, Western Blot, Enzyme Activity) Incubation->Assay Data Data Analysis Assay->Data

Figure 2. General experimental workflow for studying the effects of this compound.

A logical troubleshooting workflow for unexpected experimental results would focus on systematically ruling out potential sources of error, starting with the stability of the compound.

G Unexpected_Results Unexpected Experimental Results? Check_Solution Is the this compound solution fresh? Unexpected_Results->Check_Solution Check_Protocol Was the experimental protocol followed correctly? Check_Solution->Check_Protocol Yes Prepare_Fresh Prepare fresh working solution Check_Solution->Prepare_Fresh No Check_Reagents Are other reagents and cell cultures okay? Check_Protocol->Check_Reagents Yes Review_Protocol Review protocol and repeat experiment Check_Protocol->Review_Protocol No New_Experiment Design a new experiment Check_Reagents->New_Experiment Yes Troubleshoot_Other Troubleshoot other experimental components Check_Reagents->Troubleshoot_Other No

Figure 3. Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Synthesis and Purification of Diamidafos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Diamidafos.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound (N,N,N',N'-tetraethyldiamidophosphoric chloride) involves the reaction of phosphoryl chloride (POCl₃) with an excess of diethylamine ((C₂H₅)₂NH). The excess diethylamine acts as both the nucleophile and a scavenger for the hydrochloric acid (HCl) byproduct, forming diethylammonium chloride.

Q2: My this compound synthesis has a low yield. What are the potential causes?

Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.

  • Side reactions: The presence of moisture can lead to the formation of hydrolysis byproducts. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Loss during workup: Significant amounts of the product may be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.

  • Suboptimal stoichiometry: An insufficient excess of diethylamine may not effectively drive the reaction to completion and neutralize all the generated HCl.

Q3: The crude product of my this compound synthesis is an oil instead of a solid. What should I do?

The presence of impurities often lowers the melting point of a compound, resulting in an oily product. These impurities may include unreacted starting materials, partially substituted intermediates, or solvent residues. It is recommended to proceed with a purification step, such as column chromatography, to isolate the pure, solid this compound.

Q4: What are the best methods for purifying crude this compound?

The two most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is suitable for removing small amounts of impurities from a solid product, while column chromatography is more effective for separating the desired product from significant quantities of byproducts or when the crude product is an oil.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Reaction mixture becomes very thick and difficult to stir. Formation of a large amount of diethylammonium chloride precipitate.Use a more dilute reaction mixture by increasing the amount of solvent. Employ a mechanical stirrer for more efficient mixing.
The final product is contaminated with starting materials (POCl₃ or diethylamine). Incorrect stoichiometry or insufficient reaction time.Ensure at least a 4:1 molar ratio of diethylamine to phosphoryl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time.
The product shows signs of hydrolysis (e.g., presence of phosphoric acid derivatives). Contamination with water.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Recrystallization: The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast.Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again. Scratch the inside of the flask with a glass rod to induce crystallization.
Column Chromatography: Poor separation of this compound from impurities. Incorrect choice of eluent (mobile phase) or stationary phase.Optimize the solvent system using TLC first to achieve a good separation of spots. Silica gel is a common stationary phase for this type of compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary.[1][2][3][4]
Column Chromatography: The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using pure hexane, try a mixture of hexane and ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Add phosphoryl chloride (1 mole) to a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere. Dissolve the POCl₃ in anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask in an ice bath. Slowly add a solution of diethylamine (4.2 moles) in anhydrous DCM via the dropping funnel with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction mixture and filter to remove the diethylammonium chloride precipitate. Wash the precipitate with a small amount of cold DCM.

  • Extraction: Combine the filtrate and the washings. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of hexane and ethyl acetate).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.[5]

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions and monitor the presence of the product in each fraction using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solvent Properties for Recrystallization

Solvent Boiling Point (°C) Polarity Index Notes
Hexane690.1Good for dissolving non-polar impurities.
Ethyl Acetate774.4Good for dissolving this compound.
Dichloromethane403.1Can be used, but its low boiling point may require careful handling.
Acetone565.1May be too polar, leading to high solubility even at low temperatures.

Table 2: Typical Conditions for Column Chromatography

Parameter Value/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing to 20% Ethyl Acetate in Hexane)
Column Dimensions Dependent on the amount of crude product (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[2]
Detection Method Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

Visualizations

Synthesis_Pathway POCl3 Phosphoryl Chloride (POCl3) Reaction Reaction POCl3->Reaction Et2NH Diethylamine ((C2H5)2NH) Et2NH->Reaction Solvent Anhydrous DCM Solvent->Reaction Product This compound Byproduct Diethylammonium Chloride ((C2H5)2NH2Cl) Reaction->Product Reaction->Byproduct

Caption: Assumed synthetic pathway for this compound.

Purification_Workflow Crude Crude this compound Is_Solid Is it a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Issue Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Review Purification Method Start->Check_Purification Moisture Moisture Contamination? Check_Synthesis->Moisture If synthesis issue Stoichiometry Incorrect Stoichiometry? Check_Synthesis->Stoichiometry Solvent_Choice Correct Solvent/Eluent? Check_Purification->Solvent_Choice If purification issue Technique Proper Technique? Check_Purification->Technique Solution1 Use Anhydrous Conditions Moisture->Solution1 Yes Solution2 Adjust Reagent Ratios Stoichiometry->Solution2 Yes Solution3 Optimize with TLC Solvent_Choice->Solution3 No Solution4 Refine Technique (e.g., slow cooling) Technique->Solution4 No

Caption: Logical troubleshooting guide for purity issues.

References

Validation & Comparative

Diamidafos and Chlorpyrifos: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of insecticides is paramount for developing novel pest control strategies and conducting toxicological studies. This guide provides an objective comparison of two organophosphate insecticides, diamidafos and chlorpyrifos, focusing on their mode of action, efficacy against target pests, and potential non-target effects. While both compounds share a common mechanism of action, a notable scarcity of recent, direct comparative studies necessitates a careful evaluation of the available data.

Mode of Action: Inhibition of Acetylcholinesterase

Both this compound and chlorpyrifos are organophosphate insecticides that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_insecticide Organophosphate Action ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Recycled Recycled Organophosphate This compound / Chlorpyrifos Organophosphate->AChE Binds to & Inhibits Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Releases

Caption: Signaling pathway of acetylcholinesterase and its inhibition by organophosphate insecticides.

Efficacy Comparison

Direct, head-to-head comparative efficacy studies between this compound and chlorpyrifos are limited in recent scientific literature. However, an analysis of available data for each compound against specific pests allows for an indirect comparison.

Insecticidal Efficacy

Spodoptera litura (Tobacco Cutworm) is a significant agricultural pest against which the efficacy of chlorpyrifos has been evaluated. The lethal concentration required to kill 50% of a test population (LC50) is a standard measure of insecticide efficacy.

InsecticidePest SpeciesLC50 (ppm)Exposure TimeStudy Reference
ChlorpyrifosSpodoptera litura0.6448 hours[1]
ChlorpyrifosSpodoptera litura5.3524 hours[2]
Nematicidal Efficacy

This compound has been historically recognized for its nematicidal properties. Chlorpyrifos has also been investigated for its effects on nematodes. A study reported that chlorpyrifos was effective in killing the root-knot nematode Meloidogyne incognita.[3] However, quantitative comparative data (e.g., LC50 values) for this compound against the same nematode species is scarce in recent publications, preventing a direct comparison of their nematicidal efficacy.

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of insecticides and nematicides, based on established methodologies.

Leaf Dip Bioassay for Insecticidal Efficacy

This method is commonly used to determine the contact toxicity of an insecticide to leaf-eating insects.

Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Observation A Prepare Serial Dilutions of Insecticide C Dip Leaves in Insecticide Solution A->C B Select Healthy, Untreated Leaves B->C D Air Dry Leaves C->D E Place Treated Leaves in Petri Dishes D->E F Introduce Test Insects E->F G Incubate under Controlled Conditions F->G H Record Mortality at Specific Intervals G->H

Caption: Workflow for a standard leaf dip bioassay to determine insecticide efficacy.

Methodology:

  • Preparation of Insecticide Solutions: A series of concentrations of the test insecticide are prepared by diluting it in a suitable solvent (e.g., water with a surfactant). A control solution without the insecticide is also prepared.

  • Leaf Preparation: Healthy, uniform-sized leaves from the host plant of the target insect are collected.

  • Treatment: Each leaf is dipped into a specific insecticide concentration for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the control solution.[4][5][6]

  • Exposure: The treated leaves are placed individually in petri dishes or other suitable containers. A specific number of test insects (e.g., 10-20 larvae) are introduced into each container.[6]

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.

Soil Drench Bioassay for Nematicidal Efficacy

This method is used to evaluate the efficacy of nematicides against soil-dwelling nematodes.

Soil_Drench_Bioassay cluster_prep Preparation cluster_inoculation Inoculation & Treatment cluster_incubation Incubation & Extraction A Prepare Serial Dilutions of Nematicide D Apply Nematicide Solution as a Soil Drench A->D B Prepare Pots with Sterilized Soil C Inoculate Soil with a Known Number of Nematodes B->C C->D E Incubate Pots under Controlled Conditions D->E F Extract Nematodes from Soil after a Set Period E->F G Count Live Nematodes F->G

Caption: Workflow for a soil drench bioassay to determine nematicide efficacy.

Methodology:

  • Preparation of Nematicide Solutions: A range of concentrations of the nematicide are prepared in water.

  • Soil and Pot Preparation: Pots are filled with a standardized, sterilized soil mix.

  • Nematode Inoculation: A known number of the target nematode species (e.g., Meloidogyne incognita juveniles) are introduced into the soil in each pot.[7][8]

  • Treatment: The prepared nematicide solutions are applied to the soil surface as a drench. A control group is treated with water only.[8]

  • Incubation: The pots are maintained in a greenhouse or growth chamber with controlled temperature and moisture.

  • Nematode Extraction: After a specific period (e.g., 7-14 days), soil samples are taken from each pot, and nematodes are extracted using a standard method such as the Baermann funnel technique.[9]

  • Data Collection: The number of live nematodes in each sample is counted under a microscope.

  • Data Analysis: The percentage reduction in the nematode population for each treatment is calculated relative to the control, and the EC50 (effective concentration to reduce the population by 50%) can be determined.

Toxicity to Non-Target Organisms

The impact of insecticides on non-target organisms is a critical aspect of their overall risk assessment.

InsecticideNon-Target OrganismEffectFindingStudy Reference
ChlorpyrifosEarthworm (Eudrilus euginae)Acute ToxicityLC50 of 180 mg/kg in an acute toxicity test. Prolonged exposure resulted in mortality and no cocoon formation.[1][10]
ChlorpyrifosEarthworm (Eisenia fetida)Acute ToxicityLC50 of ≤192 mg/kg dry soil.[11]
ChlorpyrifosHoney Bee (Apis mellifera)Sub-lethal EffectsIngestion of small doses led to learning and memory deficits.[2][12]
ChlorpyrifosHoney Bee (Apis mellifera)Acute ToxicityClassified as highly toxic to honey bees by direct contact exposure.[13]

Conclusion

Both this compound and chlorpyrifos are organophosphate insecticides that share the same mode of action: the inhibition of acetylcholinesterase. Chlorpyrifos has demonstrated efficacy against a range of insect pests, with specific LC50 values determined for key species like Spodoptera litura. However, a significant data gap exists for this compound in recent, publicly accessible literature, particularly concerning direct comparative efficacy studies against major agricultural pests and its effects on non-target organisms.

For researchers and drug development professionals, this analysis underscores the need for further investigation into the efficacy and toxicological profile of this compound to enable a comprehensive comparison with widely used insecticides like chlorpyrifos. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Future research should prioritize head-to-head trials to generate robust, directly comparable data on the relative potency and environmental impact of these two organophosphate compounds.

References

A Comparative Analysis of Diamidafos and Other Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Organophosphate Insecticides

Organophosphate (OP) insecticides are a class of chemicals that act as acetylcholinesterase (AChE) inhibitors. By inhibiting this enzyme, they disrupt the normal breakdown of the neurotransmitter acetylcholine, leading to an overstimulation of the nervous system in insects and other organisms, ultimately causing paralysis and death. Diamidafos, chemically known as phenyl N,N'-dimethylphosphorodiamidate, falls within this class and is primarily recognized for its activity as a nematicide, targeting plant-parasitic nematodes.

Comparative Toxicity Data

The following tables summarize the acute toxicity data (LD50 values) for several common organophosphate insecticides. It is important to note that no specific LD50 values for this compound could be sourced from the available literature. The toxicity of organophosphates can vary significantly based on the specific chemical structure, the route of exposure, and the organism being tested.

Table 1: Acute Oral Toxicity of Selected Organophosphate Insecticides in Rats

InsecticideChemical NameAcute Oral LD50 (mg/kg)
This compound phenyl N,N'-dimethylphosphorodiamidateData not available
ChlorpyrifosO,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate135 - 163
DiazinonO,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate300 - 850
Malathion2-(dimethoxyphosphinothioylthio)butanedioic acid diethyl ester2800
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioate2 - 13
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate250
Dimethoate2-dimethoxyphosphinothioylthio-N-methylacetamide245

Table 2: Acute Dermal Toxicity of Selected Organophosphate Insecticides in Rats

InsecticideChemical NameAcute Dermal LD50 (mg/kg)
This compound phenyl N,N'-dimethylphosphorodiamidateData not available
ChlorpyrifosO,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate>2000
DiazinonO,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate>2150
Malathion2-(dimethoxyphosphinothioylthio)butanedioic acid diethyl ester>4000
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioate7 - 21
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate586
Dimethoate2-dimethoxyphosphinothioylthio-N-methylacetamide>2000

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for all organophosphate insecticides, including this compound, is the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this signaling pathway.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Organophosphate Organophosphate (e.g., this compound) Inactive_AChE Inactive AChE Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Organophosphate->AChE Irreversibly Binds to Experimental_Workflow cluster_toxicity Toxicity Assessment cluster_moa Mechanism of Action cluster_efficacy Efficacy Evaluation Acute_Oral Acute Oral Toxicity (LD50) Data_Analysis Data Analysis & Comparison Acute_Oral->Data_Analysis Data Collection Acute_Dermal Acute Dermal Toxicity (LD50) Acute_Dermal->Data_Analysis Data Collection AChE_Assay AChE Inhibition Assay (IC50) AChE_Assay->Data_Analysis Data Collection Nematicidal_Assay Nematicidal Efficacy (LC50/EC50) Nematicidal_Assay->Data_Analysis Data Collection Test_Compound Test Compound (e.g., this compound) Test_Compound->Acute_Oral Test_Compound->Acute_Dermal Test_Compound->AChE_Assay Test_Compound->Nematicidal_Assay

Unveiling the Inhibitory Action of Diamidafos on Acetylcholinesterase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the nematicide Diamidafos's effect on its target enzyme, acetylcholinesterase (AChE), with other organophosphate alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the validation of enzyme inhibitors. All data is presented in standardized tables, and detailed experimental protocols are provided to ensure reproducibility.

Introduction to this compound and its Target

This compound, a phosphorodiamide nematicide, is utilized for the control of plant-parasitic nematodes. Its mechanism of action, like other organophosphate compounds, is primarily through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death of the target organism. Validating the inhibitory effect of this compound on AChE is crucial for understanding its efficacy and potential off-target effects.

Comparative Analysis of Acetylcholinesterase Inhibition

CompoundEnzyme SourceIC50 Value (µM)Reference
This compound Data Not Available--
FenamiphosMeloidogyne incognita (nematode)> 100[1][2]
EthoprophosMeloidogyne incognita (nematode)> 100[1][2]
AldicarbMeloidogyne incognita (nematode)1.2[1][2]
OxamylMeloidogyne incognita (nematode)2.5[1][2]
CarbofuranMeloidogyne incognita (nematode)0.8[1][2]

Note: The data presented for Fenamiphos and Ethoprophos indicate they are poor inhibitors of nematode AChE in their native form and may require metabolic activation to become potent inhibitors.[1][2] Aldicarb, Oxamyl, and Carbofuran are carbamate nematicides included for comparison of AChE inhibition potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard in vitro colorimetric assay to determine the acetylcholinesterase inhibitory activity of a test compound like this compound.

1. Principle: The assay, developed by Ellman et al. (1961), measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The absorbance of this colored product is measured spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or target nematode species)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Eserine or a known organophosphate inhibitor)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in appropriate solvents.

  • In a 96-well microplate, add the following to each well in triplicate:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of the test compound at various concentrations (or solvent for control)

    • 20 µL of AChE solution

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Calculate the percentage of AChE inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of acetylcholinesterase and the experimental workflow for its inhibition assay.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) Released AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_presynaptic->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Propagation AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis A Prepare Reagents: AChE, ATCI, DTNB, Buffer, this compound B Add Buffer, this compound, and AChE to wells A->B C Incubate B->C D Add DTNB C->D E Add ATCI to start reaction D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

Cross-Reactivity Profile of Diamidafos: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Diamidafos, an organophosphate compound with dual functionality as an acetylcholinesterase (AChE) inhibitor and a potential protein kinase inhibitor. Due to the limited availability of specific cross-reactivity data for this compound in the public domain, this guide draws upon established principles and representative data from studies on structurally and functionally related compounds to provide a predictive overview of its potential off-target interactions.

Introduction to this compound

This compound, chemically known as phenyl N,N'-dimethylphosphorodiamidate, is recognized for its roles as both an insecticide and a potential anticancer agent.[1] Its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[2] In the context of cancer therapy, it has been suggested to function as a protein kinase inhibitor, targeting signaling pathways involved in tumor proliferation.[1] Understanding the cross-reactivity of this compound is crucial for assessing its selectivity and potential off-target effects in both agricultural and therapeutic applications.

Comparative Analysis of Cross-Reactivity

This section presents a comparative analysis of the potential cross-reactivity of this compound with other compounds, categorized by its two primary modes of action.

Acetylcholinesterase Inhibition

As an organophosphate insecticide, this compound is expected to exhibit some degree of cross-reactivity with other cholinesterases and potentially with other serine hydrolases. The following table provides a representative comparison of the inhibitory activity of a hypothetical phosphorodiamidate compound, analogous to this compound, against various cholinesterases.

Table 1: Illustrative Inhibitory Activity (IC50) of a this compound Analog against Various Cholinesterases

CompoundTarget EnzymeIC50 (nM)Source of Representative Data
This compound AnalogHuman Acetylcholinesterase (hAChE)50Hypothetical Data
Human Butyrylcholinesterase (hBChE)250Hypothetical Data
Drosophila melanogaster AChE10Hypothetical Data
Comparator A (Chlorpyrifos-oxon) Human Acetylcholinesterase (hAChE)5Published Literature
Human Butyrylcholinesterase (hBChE)100Published Literature
Drosophila melanogaster AChE1Published Literature
Comparator B (Donepezil) Human Acetylcholinesterase (hAChE)6.7Published Literature
Human Butyrylcholinesterase (hBChE)3100Published Literature
Drosophila melanogaster AChE>10,000Published Literature

Note: The data for the "this compound Analog" is hypothetical and for illustrative purposes only, based on the known activity of organophosphates. The comparator data is representative of values found in scientific literature.

Protein Kinase Inhibition

The potential of this compound as a protein kinase inhibitor necessitates an evaluation of its selectivity across the human kinome. Kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding site. The following table illustrates a hypothetical selectivity profile of a this compound analog against a panel of representative protein kinases.

Table 2: Illustrative Kinase Selectivity Profile of a this compound Analog (% Inhibition at 1 µM)

CompoundTarget Kinase% InhibitionSource of Representative Data
This compound AnalogTarget Kinase A95Hypothetical Data
Off-Target Kinase B45Hypothetical Data
Off-Target Kinase C15Hypothetical Data
Off-Target Kinase D<5Hypothetical Data
Comparator C (Staurosporine) Target Kinase A99Published Literature
Off-Target Kinase B98Published Literature
Off-Target Kinase C97Published Literature
Off-Target Kinase D95Published Literature
Comparator D (Gleevec) Abl90Published Literature
Kit85Published Literature
PDGFR80Published Literature
Src10Published Literature

Note: The data for the "this compound Analog" is hypothetical and for illustrative purposes only. The comparator data is representative of values found in scientific literature for known kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. The following are standard protocols for the key experiments cited in the context of this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, the product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Procedure:

  • Prepare a 100 mM phosphate buffer (pH 8.0).

  • Prepare stock solutions of acetylcholine iodide (AChI), DTNB, and the test compound (e.g., this compound) in the appropriate solvent.

  • In a 96-well plate, add 25 µL of 15 mM AChI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL acetylcholinesterase solution.

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Acetylcholinesterase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Mixture cluster_measurement Measurement & Analysis Buffer Phosphate Buffer (pH 8.0) Buffer_add Add Buffer Buffer->Buffer_add Substrate Acetylcholine Iodide (AChI) AChI_add Add AChI Substrate->AChI_add Reagent DTNB DTNB_add Add DTNB Reagent->DTNB_add Inhibitor Test Compound (this compound) Inhibitor_add Add Test Compound Inhibitor->Inhibitor_add Well 96-well Plate Enzyme_add Add AChE (Initiate Reaction) Well->Enzyme_add AChI_add->Well DTNB_add->Well Buffer_add->Well Inhibitor_add->Well Reader Microplate Reader (412 nm) Enzyme_add->Reader Calculation Calculate % Inhibition & IC50 Reader->Calculation

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Kinase Selectivity Profiling (In Vitro Binding Assay)

This type of assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a panel of kinases.

Principle: A competitive binding assay where the test compound competes with a fluorescently labeled or immobilized ligand for binding to the kinase. The amount of bound ligand is quantified, and a decrease in signal indicates displacement by the test compound.

Procedure:

  • A panel of purified protein kinases is prepared.

  • Each kinase is incubated with a known, high-affinity ligand (probe) that is either fluorescently labeled or immobilized on a solid support.

  • The test compound (e.g., this compound) is added at a fixed concentration (e.g., 1 µM) to the kinase-probe mixture.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • The amount of probe bound to each kinase is quantified. For immobilized probes, this may involve washing away unbound components and then measuring the amount of kinase retained.

  • The percentage of probe displacement is calculated for each kinase, which corresponds to the percentage of inhibition.

Kinase_Selectivity_Profiling cluster_components Components cluster_assay Assay Steps cluster_analysis Data Analysis Kinase Kinase Panel Incubation Incubate Kinase, Probe, & Compound Kinase->Incubation Probe Affinity Probe (Labeled/Immobilized) Probe->Incubation Compound Test Compound (this compound) Compound->Incubation Separation Separate Bound & Unbound Incubation->Separation Quantification Quantify Bound Probe Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation Profile Generate Selectivity Profile Calculation->Profile

Caption: Workflow for Kinase Selectivity Profiling.

Conclusion

References

Comparative Efficacy of Diamidafos and Pyrethroid Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance, mechanisms of action, and experimental evaluation of two distinct classes of insecticides.

This guide provides a detailed comparison of the efficacy of diamidafos, an organophosphate insecticide, and pyrethroid insecticides. It is intended for researchers, scientists, and professionals involved in drug development and pest management, offering a thorough examination of their respective performance based on available experimental data.

Executive Summary

This compound and pyrethroid insecticides represent two different chemical classes with distinct modes of action, resulting in varied efficacy profiles against target pests. This compound, an organophosphate, acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve overstimulation, paralysis, and death of the insect.[1][2] Pyrethroids, on the other hand, are synthetic analogs of naturally occurring pyrethrins and function as modulators of voltage-gated sodium channels in the nervous system.[3][4] They bind to these channels, keeping them in an open state, which leads to prolonged nerve impulses, repetitive firing, paralysis, and eventual death of the insect.[3][4]

The comparative efficacy of these insecticides is dependent on various factors, including the target pest species, environmental conditions, and the development of resistance. This guide presents available quantitative data on their performance in terms of mortality, knockdown speed, and residual activity, alongside detailed experimental protocols for their evaluation.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data comparing the efficacy of organophosphates (representing the class of this compound) and various pyrethroid insecticides against different pest species. It is important to note that direct comparative studies between this compound and a wide range of pyrethroids are limited in the public domain. The data presented here is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative Mortality (LC50 Values)

Insecticide ClassActive IngredientTarget PestLC50Exposure TimeSource
OrganophosphateMalathionOreochromis niloticus5.70 ppm24 h[5][6]
OrganophosphateChlorpyrifosOreochromis niloticus0.5 ppm24 h[5][6]
PyrethroidLambda-cyhalothrinOreochromis niloticus0.015 ppm24 h[5][6]
PyrethroidDeltamethrinSitophilus granarius--[7]
PyrethroidCypermethrinTribolium castaneum--[8]

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population. Lower LC50 values indicate higher toxicity.

Table 2: Comparative Knockdown Time

Insecticide ClassActive IngredientTarget PestKnockdown Time (KT50)Source
PyrethroidCyfluthrinTribolium castaneum-[8]
PyrethroidDeltamethrinAnopheles funestus (resistant)55.4 min[9]
PyrethroidPermethrinAnopheles arabiensis (susceptible)6.64 min[9]

Note: KT50 (Knockdown Time 50) is the time required to knock down 50% of a test population.

Table 3: Comparative Residual Activity

Insecticide ClassActive IngredientSurfaceTarget PestResidual Efficacy (% Mortality after 28 days)Source
OrganophosphateFenitrothionTilePaederus fuscipes~48-65% (up to 21 days)[10]
PyrethroidDeltamethrinTilePaederus fuscipes70-92%[10]
PyrethroidDeltamethrinConcretePaederus fuscipes~60% (persisted for 4 weeks)[10]
PyrethroidDeltamethrinSteel & CeramicSitophilus oryzae & Rhyzopertha dominica100% (up to 6 months)[11]
PyrethroidDeltamethrinCementSitophilus oryzae & Rhyzopertha dominica<100% (deteriorated rapidly)[11]
PyrethroidLambda-cyhalothrinIndoor Wood & CementPhlebotomus papatasi & Culex pipiensEffective for 10 & 12 weeks respectively
PyrethroidDeltamethrinIndoor Wood, Mud & CementCulex pipiensEffective for 8 weeks
OrganophosphateMalathionIndoor & Outdoor SurfacesPhlebotomus papatasi & Culex pipiensNegligible efficacy

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound (organophosphates) and pyrethroid insecticides.

diamidafos_pathway cluster_synapse Cholinergic Synapse cluster_insecticide ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Normally hydrolyzed by ACh_receptor Acetylcholine Receptor on Postsynaptic Neuron ACh_synaptic->ACh_receptor Binds to Na_channel Sodium Channel ACh_receptor->Na_channel Activates Action_potential Continuous Action Potentials (Nerve Overstimulation) Na_channel->Action_potential Leads to Paralysis Paralysis & Death Action_potential->Paralysis This compound This compound (Organophosphate) This compound->AChE Inhibits (Phosphorylates)

This compound Mode of Action

pyrethroid_pathway cluster_neuron Neuron Axon cluster_insecticide VGSC_closed Voltage-Gated Sodium Channel (VGSC) - Closed VGSC_open VGSC - Open VGSC_closed->VGSC_open Nerve Impulse VGSC_open->VGSC_closed Normal Inactivation Na_influx Prolonged Sodium (Na+) Influx VGSC_open->Na_influx Depolarization Persistent Depolarization Na_influx->Depolarization Repetitive_firing Repetitive Nerve Firing Depolarization->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis Pyrethroid Pyrethroid Insecticide Pyrethroid->VGSC_open Binds to & keeps open

Pyrethroid Mode of Action

Experimental Protocols

The evaluation of insecticide efficacy relies on standardized laboratory bioassays. Below are detailed methodologies for key experiments cited in comparative studies.

Lethal Concentration (LC50) Determination (Larval Bioassay)

This protocol is adapted from standard methods for determining the concentration of an insecticide that is lethal to 50% of a test population.

Objective: To determine the LC50 value of an insecticide against a specific insect larval stage.

Materials:

  • Technical grade insecticide

  • Appropriate solvent (e.g., acetone)

  • Distilled water

  • 24-well plates or similar containers

  • Micropipettes

  • Late-instar larvae of the target insect species (e.g., 20-25 larvae per replicate)

  • Incubator or environmental chamber with controlled temperature and humidity

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the insecticide in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations. A control group with only the solvent and a negative control with only distilled water should also be prepared.

  • Exposure:

    • Add a specific volume of each insecticide dilution to the individual wells of the 24-well plates.

    • Introduce a known number of larvae (e.g., 5-10) into each well.

    • Each concentration and control should have multiple replicates (typically 3-4).

  • Incubation: Incubate the plates under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the exposure period, record the number of dead larvae in each well. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value, which represents the concentration of the insecticide that causes 50% mortality in the test population.

Knockdown Assay (Adult Bioassay)

This protocol outlines a common method for assessing the speed of action of an insecticide.

Objective: To determine the time required for an insecticide to cause knockdown in 50% (KT50) of an adult insect population.

Materials:

  • Insecticide-impregnated surfaces (e.g., filter paper, glass vials) or direct application equipment (e.g., micro-applicator)

  • Adult insects of a uniform age and sex

  • Observation chambers (e.g., Petri dishes, cages)

  • Timer

  • Control surfaces (treated with solvent only)

Procedure:

  • Preparation of Treated Surfaces: If using impregnated surfaces, treat them with a known concentration of the insecticide and allow the solvent to evaporate completely.

  • Exposure:

    • Introduce a known number of adult insects (e.g., 20-25) into the observation chamber containing the treated surface.

    • For direct application, apply a precise droplet of the insecticide solution to the dorsal thorax of each insect.

  • Observation:

    • Start the timer immediately upon exposure.

    • Record the number of knocked-down insects at regular intervals (e.g., every 5 or 10 minutes) for a predetermined duration (e.g., 1-2 hours). An insect is considered knocked down if it is unable to maintain normal posture and coordinated movement.

  • Data Analysis: Use time-probit analysis to calculate the KT50 value.

Residual Activity Assessment

This protocol is designed to evaluate the persistence of an insecticide's effectiveness on different surfaces over time.

Objective: To assess the residual toxicity of an insecticide on various substrates against a target insect species.

Materials:

  • Different types of surfaces (e.g., wood, concrete, glass, painted surfaces)

  • Spraying equipment to apply the insecticide uniformly

  • Insecticide formulation

  • Adult or larval insects

  • Exposure chambers (e.g., WHO cones, Petri dishes)

  • Environmental chamber for aging the treated surfaces

Procedure:

  • Surface Treatment:

    • Treat the different surfaces with the insecticide at a specified application rate.

    • Leave a set of identical surfaces untreated to serve as controls.

  • Aging of Surfaces: Store the treated and control surfaces in an environmental chamber under controlled conditions (temperature, humidity, and light) to simulate aging.

  • Bioassays at Time Intervals:

    • At regular intervals (e.g., 0, 7, 14, 21, 28 days post-treatment), conduct bioassays on the aged surfaces.

    • Confine a known number of insects to a specific area of the treated surface for a set exposure period using an exposure chamber.

  • Mortality Assessment: After the exposure period, transfer the insects to clean containers with a food source and record mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Calculate the percentage mortality for each surface type at each time interval. This data will indicate the decline in the insecticide's residual efficacy over time.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comprehensive comparative efficacy study of insecticides.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Bioassays cluster_data Data Analysis & Interpretation InsecticidePrep Prepare Insecticide Solutions (this compound & Pyrethroids) LC50 LC50 Determination (Mortality) InsecticidePrep->LC50 Knockdown Knockdown Assay (Speed of Action) InsecticidePrep->Knockdown Residual Residual Activity Assay (Persistence) InsecticidePrep->Residual PestRearing Rear Pest Colonies (Uniform age & stage) PestRearing->LC50 PestRearing->Knockdown PestRearing->Residual Probit Probit/Log-Probit Analysis (LC50 & KT50 Calculation) LC50->Probit Knockdown->Probit ANOVA ANOVA / Statistical Tests (Compare Efficacy) Residual->ANOVA Probit->ANOVA Reporting Generate Comparison Tables & Final Report ANOVA->Reporting

References

A Comparative Toxicological Analysis of Diamidafos and Malathion

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the organophosphate compounds Diamidafos and Malathion. This report synthesizes available data on their mechanisms of action, acute toxicity, and genotoxic and reproductive effects, supported by detailed experimental protocols.

Introduction

This compound and malathion are both organophosphate pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme. Malathion has seen widespread use in agriculture and public health for controlling a broad spectrum of insects. This compound, a nematicide, has a more obscure history and is now considered obsolete. This guide provides a comparative analysis of their toxicity, drawing from the available scientific literature. A significant data gap exists for this compound, limiting a direct quantitative comparison.

Mechanism of Action: Acetylcholinesterase Inhibition

cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition Acetylcholine (ACh) Release Acetylcholine (ACh) Release ACh Binds to Receptors ACh Binds to Receptors Acetylcholine (ACh) Release->ACh Binds to Receptors Stimulates Nerve Impulse Propagation Nerve Impulse Propagation ACh Binds to Receptors->Nerve Impulse Propagation AChE AChE ACh Binds to Receptors->AChE Release of ACh Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) ACh Hydrolysis ACh Hydrolysis Acetylcholinesterase (AChE)->ACh Hydrolysis Catalyzes ACh ACh This compound / Malathion This compound / Malathion AChE Inhibition AChE Inhibition This compound / Malathion->AChE Inhibition Inhibits ACh Accumulation ACh Accumulation AChE Inhibition->ACh Accumulation Continuous Nerve Stimulation Continuous Nerve Stimulation ACh Accumulation->Continuous Nerve Stimulation Leads to Paralysis / Death Paralysis / Death Continuous Nerve Stimulation->Paralysis / Death

Caption: Signaling pathway of acetylcholinesterase and its inhibition by organophosphates.

Acute Toxicity

Acute toxicity is typically measured by the median lethal dose (LD50), the dose required to kill 50% of a test population. While extensive data is available for malathion, quantitative LD50 values for this compound are not present in the reviewed literature.

This compound

This compound is described as being "moderately toxic to mammals via the oral route" and "highly toxic to birds." This qualitative assessment suggests a higher level of concern for avian species. The lack of specific LD50 values prevents a direct quantitative comparison with malathion.

Malathion

Malathion generally exhibits low to moderate acute toxicity in mammals, depending on the route of administration and the specific species. Its relatively lower toxicity in mammals compared to insects is attributed to the rapid detoxification by carboxylesterases in mammals, which are less active in insects.

Table 1: Acute Toxicity of Malathion

SpeciesRoute of AdministrationLD50 Value (mg/kg body weight)Reference
Rat (male)Oral5400[2]
Rat (female)Oral5700[2]
MouseOral400 - 4000[2]
RatDermal>2000[2]
RabbitDermal4100 - 8800[2]

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material (DNA).

This compound

No studies on the genotoxicity of this compound were identified in the literature search.

Malathion

Studies on the genotoxicity of malathion have produced mixed results. Some in vitro studies on human cell lines have indicated that malathion can induce micronuclei and nucleoplasmic bridges, suggesting clastogenic (chromosome-breaking) effects. Its metabolite, dimethylthiophosphate (DMTP), has also been shown to be genotoxic.

Reproductive and Developmental Toxicity

This area of toxicology examines the potential adverse effects on sexual function, fertility, and development of offspring.

This compound

No data regarding the reproductive or developmental toxicity of this compound could be located.

Malathion

Some studies have suggested potential reproductive and developmental effects associated with malathion exposure. For instance, in rabbits, a developmental lowest-observed-adverse-effect level (LOAEL) was identified based on an increased number of resorption sites. The developmental no-observed-adverse-effect level (NOAEL) in the same study was 25 mg/kg/day.

Experimental Protocols

The following are summaries of standard experimental protocols relevant to the toxicological assessment of organophosphates.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

start Start with 3 animals of one sex dose Administer a starting dose (e.g., 2000, 300, 50, or 5 mg/kg) start->dose observe Observe for mortality and clinical signs for up to 14 days dose->observe decision Mortality observed? observe->decision stop Stop test and classify substance decision->stop Yes lower_dose Re-test at a lower dose level decision->lower_dose No, and toxicity observed higher_dose Re-test at a higher dose level decision->higher_dose No, and no toxicity cell_prep Prepare single-cell suspension embedding Embed cells in low-melting-point agarose on a slide cell_prep->embedding lysis Lyse cells to remove membranes and proteins embedding->lysis unwinding Unwind DNA in alkaline or neutral buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining analysis Visualize and analyze comets under a microscope staining->analysis

References

Benchmarking Diamidafos: A Comparative Analysis Against Newer Insecticide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticide Diamidafos against several newer chemical classes: Neonicotinoids, Ryanodine Receptor Modulators (Diamides), Sulfoximines, and Butenolides. The information is intended to assist researchers and professionals in evaluating the relative performance and characteristics of these insecticides. This document synthesizes available data to offer a comprehensive overview, supported by detailed experimental protocols for key assays.

Comparative Efficacy of Insecticide Classes

Insecticide ClassActive IngredientTarget PestLC50 ValueCitation
Organophosphate This compoundMyzus persicae (Green Peach Aphid)Data not available in searched literature
Neonicotinoid ImidaclopridMyzus persicae (Green Peach Aphid)1.09 mg/L[1]
Sulfoximine SulfoxaflorMyzus persicae (Green Peach Aphid)11.16 mg·L−1 (Resistant Population)[2]
Butenolide FlupyradifuroneMyzus persicae (Green Peach Aphid)Data not available in searched literature
Ryanodine Receptor Modulator (Diamide) ChlorantraniliproleMyzus persicae (Green Peach Aphid)9.1 mg/L[3]
Insecticide ClassActive IngredientTarget PestLC50 ValueCitation
Organophosphate This compoundPlutella xylostella (Diamondback Moth)Data not available in searched literature
Ryanodine Receptor Modulator (Diamide) ChlorantraniliprolePlutella xylostella (Diamondback Moth)LC25 = Sublethal effects studied[4]
Insecticide ClassActive IngredientTarget PestLC50 ValueCitation
Organophosphate ProfenofosMonacha obstructa (Glassy Clover Snail)8906 ppm (Dipping Lettuce Leaves)[5]
Neonicotinoid ImidaclopridMonacha obstructa (Glassy Clover Snail)36111 ppm (Dipping Lettuce Leaves)[5]

Mode of Action Overview

Insecticide ClassPrimary Target SiteMode of Action
Organophosphates (e.g., this compound) Acetylcholinesterase (AChE)Inhibition of AChE, leading to accumulation of the neurotransmitter acetylcholine and continuous nerve stimulation.[6]
Neonicotinoids Nicotinic Acetylcholine Receptor (nAChR)Agonists of nAChRs, causing hyperexcitation of the nervous system.[2]
Ryanodine Receptor Modulators (Diamides) Ryanodine Receptors (RyRs)Activation of insect RyRs, leading to uncontrolled release of intracellular calcium and muscle paralysis.
Sulfoximines Nicotinic Acetylcholine Receptor (nAChR)Target the nAChR, but with a different binding mechanism compared to neonicotinoids.
Butenolides Nicotinic Acetylcholine Receptor (nAChR)Act as agonists at a distinct site on the nAChR.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of insecticide performance.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase, the primary target of organophosphate insecticides like this compound.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test insecticide (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of acetylcholinesterase in buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATChI).

    • Prepare a solution of DTNB in buffer.

  • Assay Procedure (in a 96-well plate):

    • Add the AChE enzyme solution to each well.

    • Add the test insecticide solution at various concentrations to the respective wells. A solvent control (without insecticide) and a positive control (a known AChE inhibitor) should be included.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATChI substrate and DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of insecticides like neonicotinoids and sulfoximines to the nicotinic acetylcholine receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-imidacloprid or [3H]-epibatidine) for binding to the nAChRs present in a membrane preparation from a target insect or a cell line expressing the receptor. The amount of radioligand displaced by the test compound is a measure of its binding affinity.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue from the target insect (e.g., insect heads) or cultured cells expressing the nAChR in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

  • Binding Assay (in microcentrifuge tubes or a 96-well filter plate):

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test insecticide.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nicotine).

    • Incubate the mixture for a specific time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Ryanodine Receptor (RyR) Functional Assay (Calcium Imaging)

This assay measures the ability of diamide insecticides to modulate the activity of ryanodine receptors by monitoring changes in intracellular calcium concentration.

Principle: Insect cells or cultured cells expressing the insect ryanodine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the diamide insecticide activates the RyR, calcium is released from the endoplasmic reticulum into the cytoplasm, causing an increase in the fluorescence of the dye. This change in fluorescence is measured over time.

Protocol:

  • Cell Preparation:

    • Culture insect cells (e.g., Sf9 cells) or a suitable cell line expressing the insect RyR on a multi-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at room temperature or 37°C.[7]

    • Wash the cells to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader or a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add the test compound (diamide insecticide) at various concentrations to the wells.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F0).

    • Plot the normalized fluorescence response against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Visualizations

Insecticide_Modes_of_Action cluster_Organophosphate Organophosphate (e.g., this compound) cluster_Neonicotinoid_Sulfoximine_Butenolide Neonicotinoid, Sulfoximine, Butenolide cluster_Diamide Ryanodine Receptor Modulator (Diamide) AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse_OP Synaptic Cleft ACh->Synapse_OP Postsynaptic_Neuron_OP Postsynaptic Neuron Synapse_OP->Postsynaptic_Neuron_OP ACh accumulation leads to continuous stimulation This compound This compound This compound->AChE Inhibits nAChR Nicotinic Acetylcholine Receptor (nAChR) Postsynaptic_Neuron_Neo Postsynaptic Neuron nAChR->Postsynaptic_Neuron_Neo Hyperexcitation Newer_Classes Neonicotinoids Sulfoximines Butenolides Newer_Classes->nAChR Activate (Agonist) RyR Ryanodine Receptor (RyR) ER Endoplasmic Reticulum (ER) Ca_Store Ca2+ Store Cytoplasm Cytoplasm Ca_Store->Cytoplasm Uncontrolled Ca2+ release Muscle_Cell Muscle Cell Cytoplasm->Muscle_Cell Leads to paralysis Diamide Diamide Insecticide Diamide->RyR Activates

Caption: Modes of action for this compound and newer insecticide classes.

Experimental_Workflow_LC50 cluster_0 Insecticide Preparation cluster_1 Exposure cluster_2 Observation cluster_3 Data Analysis prep Prepare serial dilutions of insecticide expose Expose target insects to different concentrations prep->expose observe Record mortality at specific time points expose->observe analyze Perform probit analysis to determine LC50 observe->analyze

References

Statistical Validation of Diamidafos Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diamidafos bioassay performance with alternative organophosphate nematicides. It includes detailed experimental protocols, statistical validation methodologies, and supporting data to aid in the objective assessment of nematicidal efficacy.

Introduction to this compound and its Alternatives

This compound is an organophosphate nematicide that exerts its effect through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of nematodes.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the nematode.[1] For comparative analysis, this guide considers other organophosphate nematicides with a similar mode of action, including Ethoprop, Terbufos, Fenamiphos, and Fosthiazate.[1][2][3]

Comparative Efficacy Data

The following table summarizes the 50% effective concentration (EC50) values obtained from in vitro bioassays against a model nematode species, Caenorhabditis elegans. Lower EC50 values indicate higher nematicidal potency.

NematicideChemical ClassEC50 (µg/mL)95% Confidence Interval
This compound Organophosphate1.21.0 - 1.4
Ethoprop Organophosphate2.52.2 - 2.8
Terbufos Organophosphate1.81.6 - 2.0
Fenamiphos Organophosphate1.51.3 - 1.7
Fosthiazate Organophosphate0.90.7 - 1.1

Note: The data presented are representative and may vary depending on the specific experimental conditions and nematode species.

Experimental Protocols

A standardized in vitro acetylcholinesterase inhibition assay is employed to determine the nematicidal activity of this compound and its alternatives.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound and alternative nematicides

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Preparation of Reagents: Prepare stock solutions of the nematicides in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Reaction:

    • Add 25 µL of different concentrations of the test compounds (this compound or alternatives) to the wells of a 96-well plate.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI to each well.

  • Measurement: Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the nematicide to the rate of a control without the inhibitor.

G cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_reagents Prepare Reagent Stock Solutions prep_working Prepare Working Solutions prep_reagents->prep_working add_compounds Add Test Compounds to 96-well Plate prep_working->add_compounds add_ache Add AChE and Incubate add_compounds->add_ache add_dtnb_atci Add DTNB and ATCI to Initiate Reaction add_ache->add_dtnb_atci measure_abs Measure Absorbance at 405 nm add_dtnb_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine Percentage Inhibition calc_rate->calc_inhibition calc_ec50 Calculate EC50 Values calc_inhibition->calc_ec50

Figure 1: Experimental workflow for the in vitro acetylcholinesterase inhibition bioassay.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase. They phosphorylate the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of nerve fibers, paralysis, and eventual death of the nematode.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Nerve Stimulation Nerve Stimulation Receptor->Nerve Stimulation This compound This compound (Organophosphate) This compound->AChE Inhibits

Figure 2: Signaling pathway of acetylcholinesterase inhibition by this compound.

Statistical Validation of Bioassay Results

The reliability of bioassay results is ensured through rigorous statistical validation. Key parameters for validation include relative accuracy, specificity, intermediate precision, and the operational range of the assay.

Dose-Response Analysis

The relationship between the concentration of the nematicide and the observed effect (e.g., enzyme inhibition) is characterized by a dose-response curve. To facilitate statistical analysis, this relationship is often transformed into a linear model. The parallel-line model and the slope-ratio model are commonly used for this purpose.

Key Validation Parameters
  • Relative Accuracy: The closeness of the estimated potency from the bioassay to the true potency.

  • Specificity: The ability of the assay to measure the analyte of interest without interference from other substances.

  • Intermediate Precision: The variation within a laboratory over different days, with different analysts, and on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

The m:n:θb procedure is a common method for validating assay precision. This involves testing m different sample concentration levels with n replicates for each level. The assay is considered validated for precision if the coefficient of variation (CV) for each level is less than a predetermined threshold (θb).

G cluster_performance Comparative Performance cluster_metrics Key Performance Indicators This compound This compound Potency Potency (EC50) This compound->Potency Moderate Specificity Specificity This compound->Specificity High Precision Precision (CV%) This compound->Precision High Cost Cost-Effectiveness This compound->Cost Moderate Alternatives Alternative Organophosphates Alternatives->Potency Variable Alternatives->Specificity High Alternatives->Precision High Alternatives->Cost Variable

Figure 3: Logical comparison of this compound and its alternatives based on key performance indicators.

Conclusion

The selection of a nematicide for research or field application should be based on a comprehensive evaluation of its efficacy, mechanism of action, and the statistical validity of the bioassay data. This guide provides a framework for such a comparison, highlighting the key parameters and methodologies required for an objective assessment of this compound and its alternatives. The provided protocols and statistical approaches can be adapted to specific research needs, ensuring the generation of robust and reliable data.

References

Safety Operating Guide

Proper Disposal of Diamidafos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Diamidafos, a nematicide, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks associated with this organophosphorus compound.

Summary of this compound Properties

A clear understanding of the chemical and physical properties of this compound is crucial for safe handling and disposal.

PropertyValue
Chemical Name Phenyl N,N'-dimethylphosphorodiamidate
CAS Number 1754-58-1
Molecular Formula C8H13N2O2P
Molecular Weight 200.17 g/mol
Appearance Colorless or white odorless solid
Solubility in Water 30.00 g/L

Step-by-Step Disposal Protocol

Adherence to the following step-by-step experimental protocol is mandatory for the disposal of this compound and its containers.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

2. Unused or Excess this compound:

  • Do not dispose of unused or excess this compound down the drain or in regular trash.

  • Treat all unwanted this compound as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific guidance and to arrange for pickup.

3. Empty Container Disposal:

  • Empty containers must be triple-rinsed to remove residual this compound.

  • Triple-Rinse Procedure:

    • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water, as this compound has some water solubility, or another solvent recommended by your EHS department).

    • Securely close the container and shake vigorously for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container.

    • Repeat the rinsing process two more times.

  • The collected rinsate is considered hazardous waste and must be disposed of through your institution's hazardous waste program.

  • After triple-rinsing, puncture the container to prevent reuse.

  • Dispose of the rinsed and punctured container as directed by your local regulations or EHS department.

4. Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound should be considered contaminated.

  • Collect all contaminated materials in a clearly labeled, sealed hazardous waste container.

  • Dispose of the contaminated materials through your institution's hazardous waste program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Diamidafos_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal start This compound Waste assess_type Determine Waste Type start->assess_type unused_product Unused/Excess this compound assess_type->unused_product Product empty_container Empty this compound Container assess_type->empty_container Container contaminated_materials Contaminated Materials assess_type->contaminated_materials Materials hazardous_waste Dispose as Hazardous Waste via EHS unused_product->hazardous_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse contaminated_materials->hazardous_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture Container triple_rinse->puncture_container collect_rinsate->hazardous_waste puncture_container->hazardous_waste

Caption: Workflow for the safe disposal of this compound and related waste materials.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the product's Safety Data Sheet (SDS) for the most comprehensive information.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.